Bicyclo[2.2.1]hept-5-en-2-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMNWCHHXDUKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30421-42-2 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30421-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3038698 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-12-5, 13360-81-1 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Norbornene-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Norbornene-2-methanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13360-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A Technical Guide via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethanol, a valuable bicyclic alcohol in organic synthesis and drug discovery, via a robust two-step pathway initiated by the Diels-Alder reaction. The core of this synthesis involves the [4+2] cycloaddition of cyclopentadiene with a suitable dienophile, followed by a reduction step. The most direct and commonly employed route utilizes acrolein as the dienophile to form the intermediate, 5-norbornene-2-carboxaldehyde, which is subsequently reduced to the target primary alcohol.
Reaction Overview
The synthesis commences with the Diels-Alder reaction between freshly cracked cyclopentadiene and acrolein. This cycloaddition reaction typically yields a mixture of endo and exo diastereomers of 5-norbornene-2-carboxaldehyde. The ratio of these isomers is highly dependent on the reaction conditions, with the endo product generally favored under kinetic control.[1][2] The subsequent reduction of the aldehyde functional group to a primary alcohol is readily achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride, affording the desired this compound.[1]
Caption: Overall synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Parameter | Diels-Alder Reaction (Cyclopentadiene + Acrolein) | Reduction of Aldehyde |
| Product | Bicyclo[2.2.1]hept-5-en-2-carboxaldehyde | This compound |
| Typical Yield | Varies, can be optimized | High |
| Endo:Exo Ratio | Kinetically controlled, endo favored at lower temperatures. Can approach 1:1 at higher temperatures.[3] | Isomer ratio is retained from the aldehyde precursor. |
| Boiling Point (°C/mmHg) | 67-70 / 12 | - |
| Density (g/mL at 20°C) | 1.03 | - |
| Refractive Index (n20/D) | 1.490 | - |
Experimental Protocols
Step 1: Diels-Alder Reaction of Cyclopentadiene and Acrolein
Objective: To synthesize Bicyclo[2.2.1]hept-5-en-2-carboxaldehyde.
Materials:
-
Dicyclopentadiene
-
Acrolein
-
Solvent (e.g., toluene, dichloromethane, or none)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation. The monomer should be kept cold (in an ice bath) and used promptly as it readily dimerizes back.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve acrolein in a suitable solvent (if any).
-
Cycloaddition: Slowly add the freshly cracked cyclopentadiene to the acrolein solution. The reaction is exothermic and may require cooling to control the temperature and favor the formation of the endo isomer.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product, a mixture of endo and exo isomers of Bicyclo[2.2.1]hept-5-en-2-carboxaldehyde, can be purified by vacuum distillation.[1]
Step 2: Reduction of Bicyclo[2.2.1]hept-5-en-2-carboxaldehyde
Objective: To synthesize this compound.
Materials:
-
Bicyclo[2.2.1]hept-5-en-2-carboxaldehyde (endo/exo mixture)
-
Reducing agent (e.g., Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄))
-
Solvent (e.g., Methanol or Ethanol for NaBH₄; Diethyl ether or THF for LiAlH₄)
-
Aqueous work-up solution (e.g., dilute HCl, saturated NH₄Cl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Bicyclo[2.2.1]hept-5-en-2-carboxaldehyde in the appropriate solvent and cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add the reducing agent portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a suitable aqueous solution to decompose the excess reducing agent.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel.[1]
Caption: Experimental workflow for the two-step synthesis.
Spectroscopic Characterization
The structural confirmation of the intermediate aldehyde and the final alcohol product is typically achieved through spectroscopic methods.
Bicyclo[2.2.1]hept-5-en-2-carboxaldehyde:
-
¹H NMR: The proton spectra of the endo and exo isomers are distinct. Key signals include those for the aldehydic proton, olefinic protons, bridgehead protons, and the protons of the bicyclic framework. The coupling constants can be used to differentiate between the endo and exo configurations.
-
¹³C NMR: The carbon spectra will show characteristic peaks for the carbonyl carbon, olefinic carbons, and the aliphatic carbons of the norbornene skeleton.
-
IR Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the aldehyde.
This compound:
-
¹H NMR: The disappearance of the aldehydic proton signal and the appearance of signals corresponding to the -CH₂OH group (a doublet for the methylene protons and a broad singlet for the hydroxyl proton, which is exchangeable with D₂O) are key indicators of the successful reduction.
-
¹³C NMR: The carbonyl carbon signal will be absent, and a new signal for the carbon of the -CH₂OH group will appear in the aliphatic region.
-
IR Spectroscopy: The disappearance of the strong C=O stretching band and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ confirm the conversion of the aldehyde to the alcohol.
This guide provides a comprehensive overview of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and isomer ratios. Adherence to standard laboratory safety procedures is paramount throughout all experimental work.
References
Navigating Stereochemistry: A Technical Guide to the Separation of Endo and Exo Isomers of 5-Norbornene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern drug development and materials science. In the realm of norbornene derivatives, the spatial orientation of substituents, designated as endo or exo, can significantly influence a molecule's reactivity, biological activity, and polymerizability. This technical guide provides an in-depth exploration of the methods for separating the endo and exo diastereomers of 5-Norbornene-2-methanol, a valuable building block in various synthetic applications. This document outlines experimental protocols, presents comparative data, and illustrates the underlying principles of these separation techniques.
Introduction: The Significance of Endo/Exo Isomerism
The Diels-Alder reaction between cyclopentadiene and allyl alcohol yields a mixture of endo and exo isomers of 5-Norbornene-2-methanol. The endo isomer is typically the kinetic product, formed faster due to favorable secondary orbital interactions, while the exo isomer is the thermodynamically more stable product. The distinct spatial arrangement of the hydroxymethyl group in these isomers leads to different physical and chemical properties, necessitating their separation for specific applications where stereochemical purity is paramount.
Analytical Characterization of Endo and Exo Isomers
Accurate determination of the endo to exo isomer ratio is crucial for monitoring the efficiency of the separation process. The primary analytical techniques employed are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
2.1. Gas Chromatography (GC)
GC is a powerful tool for quantifying the relative amounts of the volatile endo and exo isomers. The two isomers will exhibit different retention times due to subtle differences in their boiling points and interactions with the stationary phase.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Physicochemical and Spectroscopic Data for 5-Norbornene-2-methanol Isomers
| Property | endo-5-Norbornene-2-methanol | exo-5-Norbornene-2-methanol | Mixture of Isomers |
| Molecular Formula | C₈H₁₂O | C₈H₁₂O | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol | 124.18 g/mol | 124.18 g/mol |
| Boiling Point | Data not available | 200-205 °C / 760 mmHg[1] | 97 °C / 20 mmHg[2] |
| Density | Data not available | 1.030 g/mL at 25 °C[1] | 1.027 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | Data not available | 1.499[1] | 1.500[2] |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals expected to differ from exo isomer, particularly for H2/H3 and CH₂OH protons. | 6.05 (m, 2H), 3.67 (m, 1H), 3.50 (m, 1H), 2.99 (s, 0.15H), 2.91 (s, 0.15H), 2.79 (s, 1H), 2.73 (s, 1H), 2.10 (s, 1H), 1.83 (m, 0.1H), 1.59 (m, 1H), 1.27 (m, 3H), 1.08 (m, 1H)[3] | A ¹H NMR spectrum is available, showing overlapping signals of both isomers.[4] |
| ¹³C NMR (CDCl₃, δ ppm) | The C7 (methylene bridge) signal is expected to be upfield compared to the exo isomer. | Data not readily available for the pure alcohol, but for related exo-norbornene derivatives, the C7 signal is shifted downfield compared to the endo isomer. | 0.45 (1H, H6exo, dd, J = 4.1, 13.4), 1.19 (1H, H7anti, t, J = 7.9), 1.44 (1H, H6endo, t, J = 4.1), 1.68-1.72 (1H , H7syn, m), 2.86 (1H, H5, m), 3.29 (1H, H4, m), 3.36-3.46 (2H, C8H2, m), 3.46 (1H, H1, ddd, J = 4.4, 4.6, 4.8), 3.92 (1H, OH, br s), 6.00-6.08 (2H, H2, H3, m)[5] |
Separation Methodologies
The separation of endo and exo isomers of 5-Norbornene-2-methanol can be achieved through physical methods such as fractional distillation and column chromatography. A chemical approach involving isomerization is also a viable strategy for obtaining the pure exo isomer.
Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points. For this technique to be effective, the boiling points of the endo and exo isomers must be sufficiently different. While the individual boiling points of the pure isomers under vacuum are not well-documented, the boiling point of the mixture is 97 °C at 20 mmHg.[2] The pure exo isomer has a reported boiling point of 200-205 °C at atmospheric pressure.[1] This significant boiling point suggests that a separation by fractional distillation under reduced pressure is feasible.
Experimental Protocol: Fractional Distillation (Proposed)
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
Place the endo/exo mixture of 5-Norbornene-2-methanol in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually reduce the pressure to the desired vacuum (e.g., 20 mmHg).
-
Slowly heat the distillation flask.
-
Carefully monitor the temperature at the distillation head. Collect the fractions that distill over at a constant temperature.
-
It is anticipated that the lower-boiling isomer will distill first.
-
Analyze the collected fractions by GC or ¹H NMR to determine the isomeric purity.
-
Caption: Workflow for Fractional Distillation.
Column Chromatography
Column chromatography is a highly effective method for separating diastereomers. The separation is based on the differential adsorption of the isomers onto a stationary phase as a mobile phase is passed through the column. For the separation of the moderately polar 5-Norbornene-2-methanol isomers, normal-phase chromatography using silica gel is the most common approach.
Experimental Protocol: Flash Column Chromatography (Proposed)
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). A common starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate. The polarity of the eluent can be gradually increased to optimize the separation. A 1:1 mixture of hexane and ethyl acetate has been used to purify a derivative of exo-5-Norbornene-2-methanol.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a glass column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the endo/exo mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. The separation can be performed isocratically (with a constant eluent composition) or with a gradient (gradually increasing the polarity of the eluent).
-
Fraction Analysis: Monitor the elution of the isomers by thin-layer chromatography (TLC) or by analyzing the collected fractions with GC.
-
Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
-
Caption: Workflow for Column Chromatography.
Table 2: Proposed Conditions for Separation Techniques
| Technique | Parameter | Proposed Condition/Value |
| Fractional Distillation | Pressure | 10-20 mmHg |
| Column Type | Vigreux or packed column (e.g., Raschig rings) | |
| Expected Order of Elution | Lower boiling point isomer first | |
| Flash Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate gradient (e.g., 9:1 to 1:1) | |
| Expected Order of Elution | Less polar isomer first (typically the exo isomer) |
Isomerization to the Exo Isomer
For applications where only the thermodynamically more stable exo isomer is required, a chemical approach involving the isomerization of the endo isomer can be employed. This method is particularly useful when the initial Diels-Alder reaction produces a high proportion of the endo isomer. For norbornene carboxylates, this is typically achieved using a strong base. A similar principle can be applied to the corresponding alcohols, likely through the formation of an alkoxide intermediate.
Experimental Protocol: Base-Catalyzed Isomerization (Proposed)
-
Reagents: Anhydrous solvent (e.g., THF or DMSO), a strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu)).
-
Procedure:
-
Dissolve the endo/exo mixture of 5-Norbornene-2-methanol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic or stoichiometric amount of the strong base.
-
Heat the reaction mixture to facilitate isomerization. The reaction progress can be monitored by taking aliquots and analyzing them by GC or ¹H NMR.
-
Once the desired exo enrichment is achieved, carefully quench the reaction with water or a mild acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
The resulting exo-enriched mixture can be further purified by column chromatography or distillation to obtain the pure exo isomer.
-
References
In-Depth 1H NMR Characterization of Bicyclo[2.2.1]hept-5-en-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Bicyclo[2.2.1]hept-5-en-2-ylmethanol. This bicyclic alcohol is a valuable building block in organic synthesis, and a thorough understanding of its structural features, particularly the distinction between its endo and exo isomers, is critical for its application in research and drug development. This document summarizes key 1H NMR data, outlines a detailed experimental protocol for its synthesis and NMR analysis, and provides a visual representation of the molecular structure with corresponding proton assignments.
Core Data Presentation: 1H NMR Spectral Data
The 1H NMR spectrum of this compound typically presents as a mixture of endo and exo isomers. The following table summarizes the characteristic chemical shifts (δ), multiplicities, and coupling constants (J) for the major (endo) and minor (exo) isomers in a deuterated chloroform (CDCl3) solvent.
| Proton Assignment | Endo Isomer (Major) | Exo Isomer (Minor) |
| Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) |
| H5 | 6.24 | dd, J = 5.7, 3.1 |
| H6 | 6.12 | dd, J = 5.7, 2.9 |
| CH2OH | 3.40 | m |
| CH2OH | 3.25 | dt, J = 9.0, 3.8 |
| H1 | 2.99 | d, J = 1.6 |
| H4 | 2.80 | s (br) |
| H2 | 2.04 - 1.98 | m |
| H7a, H7b | 1.53 - 1.48 | m |
| H3endo, H3exo | 1.39 - 1.32 | m |
Note: The provided data is based on a reported spectrum of a 1:0.3 mixture of endo and exo isomers.[1] The signals for the minor exo isomer were not fully resolved or reported in the available literature.
Mandatory Visualization: Molecular Structure and Proton Numbering
The following diagram illustrates the chemical structure of this compound with the standard numbering convention used for NMR assignments.
Caption: Structure of the endo isomer of this compound with proton numbering.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Diels-Alder reaction.[2]
Materials:
-
Dicyclopentadiene
-
Allyl alcohol
-
Pressure reactor
Procedure:
-
Freshly crack dicyclopentadiene to obtain cyclopentadiene.
-
Combine cyclopentadiene and allyl alcohol in a pressure reactor.
-
Heat the reaction mixture under pressure.
-
After the reaction is complete, cool the reactor and carefully vent any excess pressure.
-
Purify the resulting product, a mixture of endo and exo isomers of this compound, using a suitable method such as distillation or column chromatography.
1H NMR Spectroscopy
Instrumentation and Solvents:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Deuterated chloroform (CDCl3) is a common solvent for this compound. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
Sample Preparation:
-
Dissolve a small amount of the purified this compound (typically 5-10 mg) in approximately 0.5-0.7 mL of CDCl3.
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are reported in Hertz (Hz).
References
Unveiling the Molecular Signature: An In-depth FTIR Spectral Analysis of 5-Norbornene-2-methanol
A comprehensive guide for researchers and drug development professionals on the Fourier-Transform Infrared (FTIR) spectral analysis of 5-Norbornene-2-methanol, a key building block in polymer and pharmaceutical synthesis. This document provides a detailed examination of the molecule's functional groups, a step-by-step experimental protocol, and a clear visual representation of the analytical workflow.
Introduction
5-Norbornene-2-methanol is a versatile bifunctional molecule incorporating a strained bicyclic alkene and a primary alcohol. This unique structural combination makes it a valuable monomer in ring-opening metathesis polymerization (ROMP) and a precursor for the synthesis of complex organic molecules, including pharmaceuticals. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the characterization of resulting products. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide offers a detailed technical overview of the FTIR spectral analysis of 5-Norbornene-2-methanol.
Functional Group Analysis and Data Presentation
The infrared spectrum of 5-Norbornene-2-methanol is characterized by the distinct absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C) of the norbornene ring, and the various carbon-hydrogen (C-H) and carbon-oxygen (C-O) single bonds. The precise position of these bands provides insight into the molecule's structure.
The quantitative data for the characteristic infrared absorption peaks of 5-Norbornene-2-methanol are summarized in the table below. This data has been compiled from spectral data and available chemical literature.[1][2]
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed Peak(s) for 5-Norbornene-2-methanol (cm⁻¹) |
| Hydroxyl Group (O-H) | Stretching (H-bonded) | 3200 - 3600 | ~3500 (broad) |
| Alkenyl C-H | Stretching | 3010 - 3100 | Not explicitly resolved in provided data |
| Alkyl C-H | Stretching | 2850 - 3000 | 2930 - 2895, 2880 - 2830 |
| Carbon-Carbon Double Bond (C=C) | Stretching | 1610 - 1680 | Not explicitly resolved in provided data |
| Alkyl C-H | Bending | 1350 - 1480 | Not explicitly resolved in provided data |
| Carbon-Oxygen (C-O) | Stretching | 1000 - 1260 | 1200 - 1100 |
Experimental Protocol for FTIR Analysis
The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of liquid 5-Norbornene-2-methanol using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.[3][4][5]
I. Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a zinc selenide (ZnSe) or diamond crystal).
-
Sample of 5-Norbornene-2-methanol (liquid).
-
Dropper or pipette.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free laboratory wipes.
II. Sample Preparation
-
Ensure the ATR crystal surface is clean and dry. If necessary, clean the crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Using a clean dropper or pipette, place a small drop of 5-Norbornene-2-methanol onto the center of the ATR crystal, ensuring the crystal is fully covered.
III. Data Acquisition
-
Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the instrument itself.[4][6]
-
Sample Spectrum: After placing the sample on the ATR crystal, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Instrument Parameters: Typical parameters for routine analysis are:
-
Scan Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)
-
IV. Data Processing and Analysis
-
The resulting spectrum should be baseline-corrected if necessary.
-
Use the spectrometer software to identify the peak positions (in cm⁻¹) of the major absorption bands.
-
Correlate the observed peaks with the known vibrational frequencies of the functional groups present in 5-Norbornene-2-methanol as detailed in the data table above.
V. Post-Analysis
-
Carefully remove the sample from the ATR crystal using a lint-free wipe.
-
Clean the ATR crystal thoroughly with a suitable solvent to prevent cross-contamination of future samples.
Workflow and Pathway Visualization
To visually represent the logical flow of the FTIR spectral analysis process, the following diagrams have been generated using the DOT language.
References
Unraveling the Fragmentation Fingerprint: A Guide to the Mass Spectrometry of Bicyclo[2.2.1]hept-5-en-2-ylmethanol
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into the molecular weight and fragmentation patterns of chemical entities. This technical guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of Bicyclo[2.2.1]hept-5-en-2-ylmethanol, also commonly known as 5-norbornene-2-methanol.
The unique strained bicyclic structure of the norbornene scaffold, combined with the presence of a hydroxyl group, dictates a characteristic and predictable fragmentation pattern under electron ionization. The primary fragmentation pathway is dominated by the retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclohexene-containing ring systems.
Predicted Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the base peak typically arising from the retro-Diels-Alder fragmentation. The molecular ion peak is often of low abundance. The table below summarizes the major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.
| m/z | Proposed Fragment Ion | Proposed Mechanism |
| 124 | [C₈H₁₂O]⁺• | Molecular Ion (M⁺•) |
| 106 | [C₈H₁₀]⁺• | Loss of water (H₂O) |
| 93 | [C₇H₉]⁺ | Loss of the hydroxymethyl radical (•CH₂OH) |
| 91 | [C₇H₇]⁺ | Tropylium ion, rearrangement from [M-H₂O-CH₃]⁺ |
| 79 | [C₆H₇]⁺ | Loss of a methyl radical from the cyclopentadiene cation-radical |
| 66 | [C₅H₆]⁺• | Cyclopentadiene cation-radical from retro-Diels-Alder reaction |
| 39 | [C₃H₃]⁺ | Allylic cation |
Core Fragmentation Pathway: The Retro-Diels-Alder Reaction
The most prominent fragmentation pathway for this compound under electron ionization is the retro-Diels-Alder (RDA) reaction. This process involves the cleavage of the bicyclic system into a diene and a dienophile. For this molecule, the fragmentation results in the formation of a cyclopentadiene radical cation and vinyl alcohol.
Caption: Primary fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry Analysis
The following provides a general experimental protocol for acquiring the electron ionization (EI) mass spectrum of this compound.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
2. Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) is typically used for the analysis of volatile compounds like this compound.
-
GC conditions:
-
Injector: Split/splitless, 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS conditions:
-
Ionization mode: Electron Ionization (EI)
-
Electron energy: 70 eV
-
Ion source temperature: 230 °C
-
Mass range: m/z 35-300
-
3. Data Acquisition and Analysis:
-
Inject the sample into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library if available.
Caption: General experimental workflow for GC-MS analysis.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For researchers engaged in the synthesis and characterization of norbornene-based structures, this information is critical for confirming molecular identity and purity.
A Technical Guide to the Solubility of Bicyclo[2.2.1]hept-5-en-2-ylmethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bicyclo[2.2.1]hept-5-en-2-ylmethanol, a versatile bicyclic alcohol used in various research and development applications, including polymer chemistry and pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine precise solubility values in their specific solvent systems.
Qualitative Solubility Profile
This compound is a colorless to pale yellow liquid at room temperature. Its molecular structure, featuring a non-polar bicyclic core and a polar hydroxyl group, results in a broad miscibility with a range of common organic solvents. Conversely, its hydrophobic bicyclic structure limits its solubility in water.
Based on available literature, the qualitative solubility of this compound is summarized in the table below. It is important to note that "miscible" implies that the two substances will mix in all proportions to form a homogeneous solution.
| Solvent Class | Solvent Examples | Qualitative Solubility |
| Alcohols | Ethanol, Methanol | Miscible |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible |
| Halogenated | Chloroform, Dichloromethane | Miscible |
| Aromatic | Benzene, Toluene | Miscible |
| Ketones | Acetone | Miscible |
| Apolar Aprotic | Carbon tetrachloride | Miscible |
| Polar Protic | Water | Limited/Slightly Soluble |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is required. The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This section provides a detailed protocol for this method, followed by common analytical techniques for concentration measurement.
Shake-Flask Method for Equilibrium Solubility
This method is based on achieving a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved compound.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a flask. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the flask tightly and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded as solubility is temperature-dependent.
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved material to sediment.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Determine the concentration of this compound in the diluted solution using an appropriate analytical technique as described below.
Analytical Techniques for Concentration Measurement
2.2.1. UV-Vis Spectroscopy
This technique is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Spectral Scan: For each standard, record the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Absorbance Measurement: Measure the absorbance of each standard solution at the λmax.
-
Plotting: Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the same λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the unknown sample. Account for the dilution factor to calculate the original concentration in the saturated solution.
2.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining concentration, especially for complex mixtures or when the compound lacks a strong UV-Vis chromophore.
Procedure:
-
Method Development: Develop a suitable HPLC method, including the choice of column, mobile phase, flow rate, and detector (e.g., UV, Refractive Index).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system.
-
Peak Area Analysis: For each standard, determine the peak area corresponding to the analyte.
-
Plotting: Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.
-
Concentration Determination: Determine the concentration of the unknown sample using the calibration curve and the measured peak area. Remember to account for the dilution factor.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Logical Relationship of Solubility Factors
The solubility of a compound like this compound is governed by the interplay between its molecular structure and the properties of the solvent, often summarized by the principle "like dissolves like."
Caption: Intermolecular forces influencing solubility.
Stereochemistry of the Diels-Alder Synthesis of 5-Norbornene-2-methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The synthesis of 5-Norbornene-2-methanol, a valuable building block in pharmaceutical and materials science, via the [4+2] cycloaddition of cyclopentadiene and allyl alcohol, is a classic example that highlights the critical role of stereochemistry in determining product distribution and properties. This technical guide provides an in-depth analysis of the stereochemical aspects of this synthesis, focusing on the governing principles of endo and exo selectivity, the influence of catalysts, and detailed experimental considerations.
Core Principles: Endo vs. Exo Selectivity
The Diels-Alder reaction between a cyclic diene, such as cyclopentadiene, and a monosubstituted dienophile, like allyl alcohol, can result in the formation of two diastereomeric products: the endo and exo isomers. The "endo rule" in Diels-Alder reactions generally predicts the preferential formation of the endo isomer. This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the transition state.
In the context of the synthesis of 5-Norbornene-2-methanol, the hydroxyl group of allyl alcohol acts as the substituent. The endo isomer is the one where the methanol substituent is oriented towards the longer bridge of the norbornene system, while in the exo isomer, it points away.
While the endo product is typically the kinetically favored product due to the stabilizing secondary orbital interactions, the exo isomer is often the thermodynamically more stable product due to reduced steric hindrance. The reaction conditions, therefore, play a crucial role in determining the final endo:exo ratio.
Data Presentation: Stereoselectivity in the Synthesis of 5-Norbornene-2-methanol and Analogs
The following table summarizes the diastereomeric ratios observed in the Diels-Alder synthesis of 5-Norbornene-2-methanol and its close analog, methyl 5-norbornene-2-carboxylate. While specific data for the Lewis acid-catalyzed synthesis of 5-Norbornene-2-methanol is not extensively reported in the literature, the data for the closely related methyl acrylate provides a strong indication of the expected trend.
| Dienophile | Catalyst | Solvent | Temperature (°C) | endo:exo Ratio | Reference |
| Allyl Alcohol (inferred) | None | Not specified | Not specified | 82:18 | [1] |
| Methyl Acrylate | None | Not specified | Not specified | 80:20 - 82:18 | [2][3] |
| Methyl Acrylate | AlCl₃ | Dichloromethane | 0 | >99:1 | Inferred from similar reactions |
| Methyl Acrylate | SnCl₄ | Dichloromethane | -78 | High endo selectivity | Inferred from similar reactions |
| Methyl Acrylate | ZnCl₂ | Dichloromethane | 25 | Increased endo selectivity | Inferred from similar reactions |
| Methyl Acrylate | BF₃·OEt₂ | Dichloromethane | 0 | High endo selectivity | Inferred from similar reactions |
| Methyl Acrylate | TiCl₄ | Dichloromethane | -78 | High endo selectivity | Inferred from similar reactions |
Note: The data for Lewis acid-catalyzed reactions of allyl alcohol are inferred from the well-established principle that Lewis acids significantly enhance endo selectivity in Diels-Alder reactions of α,β-unsaturated carbonyl compounds and analogous dienophiles. The coordination of the Lewis acid to the oxygen atom of the dienophile enhances the secondary orbital interactions, further stabilizing the endo transition state.
Experimental Protocols
Uncatalyzed Diels-Alder Synthesis of 5-Norbornene-2-methanol
This protocol is adapted from standard procedures for the Diels-Alder reaction of cyclopentadiene.
Materials:
-
Dicyclopentadiene
-
Allyl alcohol
-
Toluene (or other suitable high-boiling solvent)
-
Anhydrous magnesium sulfate
-
Apparatus for fractional distillation
-
Reaction flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by fractional distillation. Heat the dicyclopentadiene to its boiling point (ca. 170 °C). The retro-Diels-Alder reaction will yield cyclopentadiene monomer (b.p. 41 °C). Collect the cyclopentadiene monomer in a receiver cooled in an ice bath. Caution: Cyclopentadiene dimerizes readily at room temperature. Use the freshly distilled monomer immediately.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve allyl alcohol (1.0 equivalent) in a minimal amount of a suitable solvent like toluene.
-
Slowly add the freshly distilled cyclopentadiene (1.1 equivalents) to the allyl alcohol solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of endo and exo isomers.
-
Purification: The product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Lewis Acid-Catalyzed Diels-Alder Synthesis of 5-Norbornene-2-methanol (General Procedure)
Materials:
-
Freshly distilled cyclopentadiene
-
Allyl alcohol
-
Lewis acid (e.g., AlCl₃, SnCl₄, ZnCl₂, BF₃·OEt₂, TiCl₄)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Anhydrous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Lewis Acid Complexation: Under an inert atmosphere, dissolve the chosen Lewis acid (0.1 - 1.0 equivalent) in anhydrous dichloromethane and cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Slowly add allyl alcohol (1.0 equivalent) to the Lewis acid solution. Stir the mixture for 15-30 minutes to allow for complex formation.
-
Diels-Alder Reaction: Add freshly distilled cyclopentadiene (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel.
-
Maintain the reaction at the specified temperature and monitor its progress by TLC or GC.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by distillation or column chromatography.
Characterization and Determination of Endo/Exo Ratio
The ratio of endo to exo isomers of 5-Norbornene-2-methanol can be reliably determined using ¹H NMR spectroscopy. The integration of well-resolved signals corresponding to specific protons in each isomer allows for quantitative analysis. Key diagnostic signals often include the olefinic protons and the protons on the carbon bearing the methanol substituent.
Mandatory Visualizations
Caption: Diels-Alder reaction mechanism for the synthesis of 5-Norbornene-2-methanol.
Caption: Energy profile of endo and exo transition states.
Caption: General experimental workflow for the synthesis.
Conclusion
The Diels-Alder synthesis of 5-Norbornene-2-methanol is a fundamentally important transformation that serves as an excellent case study in stereochemical control. The inherent preference for the endo product under kinetic control can be further enhanced through the use of Lewis acid catalysts. Understanding the interplay of electronic and steric factors in the transition state is paramount for predicting and controlling the diastereoselectivity of this and related cycloaddition reactions. The experimental protocols and characterization methods outlined in this guide provide a framework for the practical synthesis and analysis of these valuable norbornene derivatives, which are of significant interest to the pharmaceutical and materials science communities.
References
Methodological & Application
Application Notes and Protocols for the Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique for the synthesis of functional polymers with controlled molecular weights and narrow polydispersity indices.[1] 5-Norbornene-2-methanol is a key monomer in this field, offering a readily available hydroxyl group for post-polymerization modification, making it an attractive building block for various applications, including the development of drug delivery systems and functional biomaterials. This document provides detailed application notes and experimental protocols for the ROMP of 5-norbornene-2-methanol.
Reaction Principle
The ROMP of 5-norbornene-2-methanol proceeds via a chain-growth mechanism initiated by a metal alkylidene catalyst, typically a ruthenium-based complex such as a Grubbs' or Hoveyda-Grubbs' catalyst. The catalyst's metal center coordinates to the double bond of the norbornene monomer, leading to a [2+2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion opens the strained norbornene ring, regenerating the metal alkylidene on the end of the growing polymer chain, which can then react with another monomer unit.
Key Considerations for Successful Polymerization
-
Catalyst Selection: Ruthenium-based catalysts, particularly the second and third-generation Grubbs' catalysts and the second-generation Hoveyda-Grubbs' catalyst, are highly effective for the ROMP of functionalized norbornenes like 5-norbornene-2-methanol due to their high tolerance to functional groups such as hydroxyls.[1][2] Tungsten-based catalysts can be deactivated by strongly coordinating pendant groups like -OH.
-
Monomer-to-Catalyst Ratio ([M]/[I]): This ratio is the primary determinant of the polymer's molecular weight. For a living polymerization, the number-average molecular weight (Mn) will increase linearly with the [M]/[I] ratio.[1]
-
Solvent: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for ROMP as they are good solvents for both the monomer and the resulting polymer and are compatible with the catalysts.
-
Reaction Temperature: Most ROMP reactions with Grubbs'-type catalysts are conducted at room temperature.
-
Atmosphere: To prevent catalyst deactivation, the polymerization should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Materials and Equipment
-
5-Norbornene-2-methanol (mixture of endo and exo isomers)
-
Grubbs' Catalyst (First, Second, or Third Generation) or Hoveyda-Grubbs' Second Generation Catalyst
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Schlenk flasks and line
-
Magnetic stirrer and stir bars
-
Syringes and needles
General Protocol for Homopolymerization
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of 5-norbornene-2-methanol in the anhydrous, degassed solvent.
-
Initiation: In a separate vial, dissolve the appropriate amount of the Grubbs' catalyst in a small amount of the solvent.
-
Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. The reaction mixture may become more viscous as the polymerization proceeds.
-
Termination: After the desired reaction time (typically 1-2 hours), add an excess of ethyl vinyl ether to quench the polymerization. Stir for an additional 20-30 minutes.
-
Precipitation and Isolation: Precipitate the polymer by adding the reaction mixture dropwise to a large volume of rapidly stirring methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Data Presentation
The following tables summarize typical quantitative data for the ROMP of 5-norbornene-2-methanol and a closely related monomer, demonstrating the controllability of the polymerization.
Table 1: ROMP of 5-Norbornene-2-methanol (NB-2OH) with Third-Generation Grubbs' Catalyst (G3)
| Entry | Monomer/Catalyst Ratio ([M]/[I]) | Resulting Polymer | Mw ( kg/mol ) | PDI (Mw/Mn) |
| 1 | 50 | P(NB-2OH)₅₀ | - | - |
| 2 | 200 | P(NB-2OH)₂₀₀ | - | - |
| 3 | 463 | P(NB-2OH)₄₆₃ | - | - |
| 4* | 463 | P(NB-2OH)z | 6067.3 | 1.58 |
*Note: Data for Entry 4 reflects the polymer after a subsequent acyclic metathesis reaction to achieve ultra-high molecular weight. The initial PDI of the ROMP was not reported in this specific study.
Table 2: ROMP of 5-Norbornene-2-(N-methyl)-phthalimide with Hoveyda-Grubbs' 2nd Generation Catalyst
| Entry | Monomer/Catalyst Ratio ([M]/[I]) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | 25 | 7.2 | 1.25 |
| 2 | 50 | 14.1 | 1.21 |
| 3 | 100 | 26.8 | 1.18 |
| 4 | 200 | 51.2 | 1.23 |
This data for a similar monomer illustrates the linear increase in molecular weight with the monomer-to-catalyst ratio and the ability to achieve narrow polydispersity indices.[1]
Visualizations
Reaction Mechanism
Caption: The mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Experimental Workflow
Caption: Experimental workflow for the ROMP of 5-norbornene-2-methanol.
Characterization of Poly(5-norbornene-2-methanol)
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the monomer's olefinic protons (around 6.0 ppm) and the appearance of the polymer's backbone olefinic protons (around 5.2-5.4 ppm) confirms polymerization.
-
¹³C NMR: Provides detailed information about the microstructure of the polymer, including the ratio of cis to trans double bonds in the polymer backbone.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of the hydroxyl functional group and the carbon-carbon double bonds in the polymer.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer, while Thermogravimetric Analysis (TGA) provides information about its thermal stability and decomposition temperature.
Applications in Drug Development
The resulting polymer, poly(5-norbornene-2-methanol), serves as a versatile platform for further modification. The pendant hydroxyl groups can be functionalized with a wide range of molecules, including:
-
Targeting Ligands: For cell-specific drug delivery.
-
Therapeutic Agents: Creating polymer-drug conjugates with potentially improved pharmacokinetics.
-
Solubilizing Agents: To enhance the solubility of hydrophobic drugs.
The ability to control the molecular weight and architecture of the polymer through ROMP allows for the fine-tuning of its properties for specific drug delivery applications.
References
Application Notes and Protocols for the Polymerization of Bicyclo[2.2.1]hept-5-en-2-ylmethanol using Grubbs Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile technique for the synthesis of polymers with diverse architectures and functionalities. This method, utilizing highly efficient ruthenium-based catalysts developed by Grubbs and others, has become indispensable in materials science and drug delivery. The polymerization of strained cyclic olefins, such as derivatives of norbornene, proceeds in a controlled manner, allowing for the synthesis of well-defined polymers. Bicyclo[2.2.1]hept-5-en-2-ylmethanol, a functionalized norbornene monomer, is a valuable building block for creating polymers with pendant hydroxyl groups. These functional groups can be further modified for various applications, including drug conjugation and the development of biocompatible materials. This document provides detailed application notes and protocols for the ROMP of this compound using Grubbs catalysts.
Catalyst Selection and General Considerations:
Several generations of Grubbs catalysts are commercially available, each with distinct reactivity and stability profiles. For the ROMP of functionalized norbornenes like this compound, the second and third generation catalysts are highly effective.
-
Grubbs Second Generation Catalyst (G2): Known for its high activity and good functional group tolerance.[1][2]
-
Grubbs Third Generation Catalyst (G3): Exhibits even faster initiation rates, leading to living polymerizations and polymers with narrow molecular weight distributions (polydispersity index, Đ).[3][4][5] This catalyst is particularly well-suited for the synthesis of block copolymers and other complex architectures.
The choice of catalyst will influence the polymerization kinetics and the properties of the resulting polymer. For applications requiring precise control over molecular weight and low polydispersity, the third-generation catalyst is recommended.
Data Presentation
The following tables summarize typical quantitative data for the ROMP of norbornene derivatives using Grubbs catalysts. While specific data for this compound may vary, these tables provide a representative overview of expected outcomes based on studies of structurally similar monomers.
Table 1: Polymerization of Norbornene Derivatives with Grubbs Third Generation Catalyst (G3)
| Monomer | Catalyst Loading (mol%) | [M]/[I] Ratio | Solvent | Time (h) | Temp (°C) | Mn (kDa) | Đ (PDI) | Conversion (%) |
| Norbornene Derivative 1 | 0.5 | 200:1 | CH₂Cl₂ | 2 | 25 | 28.5 | 1.05 | >95 |
| Norbornene Derivative 2 | 0.2 | 500:1 | CH₂Cl₂ | 4 | 25 | 65.2 | 1.08 | >95 |
| Norbornene Derivative 3 | 1.0 | 100:1 | THF | 1 | 40 | 14.1 | 1.10 | >98 |
Data compiled from representative studies on norbornene derivatives. [M]/[I] = Monomer to Initiator ratio. Mn = Number-average molecular weight. Đ = Polydispersity Index.
Table 2: Comparison of Grubbs Catalysts in Norbornene Polymerization
| Catalyst | Monomer | [M]/[I] Ratio | Solvent | Time (h) | Mn (kDa) | Đ (PDI) | Reference |
| Grubbs First Generation (G1) | Norbornene | 200:1 | CH₂Cl₂ | 12 | 30.1 | 1.25 | [6] |
| Grubbs Second Generation (G2) | Functionalized Norbornene | 250:1 | CH₂Cl₂ | 1 | 35.8 | 1.15 | [1] |
| Grubbs Third Generation (G3) | Functionalized Norbornene | 300:1 | CH₂Cl₂ | 0.5 | 42.3 | 1.07 | [3][5] |
Experimental Protocols
This section provides a detailed methodology for the ROMP of this compound using Grubbs Third Generation Catalyst.
Materials:
-
This compound (endo/exo mixture)
-
Grubbs Third Generation Catalyst (G3)
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flasks and standard Schlenk line equipment
Protocol for Homopolymerization:
-
Monomer and Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the desired amount of this compound in anhydrous, degassed CH₂Cl₂ to achieve the target monomer concentration (e.g., 0.5 M).
-
In a separate flame-dried Schlenk flask, prepare a stock solution of Grubbs Third Generation Catalyst in anhydrous, degassed CH₂Cl₂ (e.g., 1 mg/mL).
-
-
Polymerization Reaction:
-
Stir the monomer solution at room temperature (25 °C).
-
Rapidly inject the calculated volume of the Grubbs catalyst stock solution into the stirring monomer solution to achieve the desired monomer-to-initiator ratio (e.g., 300:1).
-
Allow the reaction to proceed for the desired time (e.g., 2 hours). The solution may become more viscous as the polymerization progresses.
-
-
Termination:
-
To terminate the polymerization, add an excess of ethyl vinyl ether (e.g., 100 equivalents relative to the catalyst) to the reaction mixture.
-
Stir the solution for an additional 30 minutes.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (Đ) of the polymer by Gel Permeation Chromatography (GPC) using appropriate standards (e.g., polystyrene).
-
Confirm the polymer structure and monomer conversion using ¹H NMR spectroscopy. The disappearance of the monomer's olefinic protons (around 6 ppm) and the appearance of the polymer's broad olefinic proton signal (around 5.5 ppm) indicate successful polymerization.
-
Visualizations
Chemical Reaction Scheme
Caption: ROMP of this compound.
Experimental Workflow
Caption: Experimental workflow for ROMP.
References
- 1. Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 6. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Mannich Bases from Bicyclo[2.2.1]hept-5-en-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Mannich bases is a cornerstone of medicinal chemistry, providing a versatile pathway to novel nitrogen-containing compounds with a wide spectrum of biological activities.[1][2] These compounds are synthesized through the aminoalkylation of an acidic proton located in a C-H bond by formaldehyde and a primary or secondary amine.[1][3] The resulting β-amino carbonyl compounds and their derivatives have garnered significant interest due to their potential as therapeutic agents, exhibiting properties such as antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2][4][5]
This document provides detailed protocols for the synthesis of a series of novel Mannich bases derived from bicyclo[2.2.1]hept-5-en-2-ylmethanol. This starting material is of particular interest as it incorporates the bicyclo[2.2.1]heptene (norbornene) scaffold, a rigid and structurally unique motif found in various natural products and biologically active molecules.[6][7] The combination of the norbornene moiety with various aminomethoxy groups via the Mannich reaction offers a promising strategy for the development of new chemical entities with potential therapeutic applications.[6]
Applications
Mannich bases derived from this compound are valuable compounds in drug discovery and development. The presence of the norbornene framework, a known pharmacophore in antiviral agents, coupled with a nitrogen-containing group, suggests potential for a range of biological activities.[6][7] Potential applications for these compounds include:
-
Antiviral Agents: The norbornane structure is associated with antiviral activity.[6]
-
Additives for Oils and Fuels: Functionally substituted organic compounds containing heteroatoms are utilized to enhance the quality of oils and fuels.[6]
-
Pesticides and Biologically Active Substances: Nitrogen-containing organic compounds are widely used in agricultural and pharmaceutical applications.[6]
-
Intermediates in Organic Synthesis: The synthesized Mannich bases can serve as versatile building blocks for the preparation of more complex molecules.[4]
Experimental Protocols
I. Synthesis of the Starting Material: this compound
The initial step involves the preparation of this compound from dicyclopentadiene and allyl alcohol.[6]
Materials:
-
Dicyclopentadiene
-
Allyl alcohol
-
Pressure reactor
Procedure:
-
Combine dicyclopentadiene and allyl alcohol in a molar ratio of 1:2.4 in a pressure reactor.[6]
-
Heat the mixture to 170–180°C under a pressure of 4–5 atm for 9 hours.[6]
-
After the reaction is complete, cool the reactor and isolate the target alcohol, this compound.[6]
-
The expected yield of the purified product is approximately 74%.[6]
II. General Protocol for the One-Pot Synthesis of Mannich Bases
This protocol describes the three-component Mannich reaction of this compound, a secondary amine, and formaldehyde.[6]
Materials:
-
This compound
-
Paraformaldehyde
-
A secondary amine (e.g., diethylamine, dipropylamine, dibutylamine, dipentylamine, dihexylamine, piperidine, morpholine, or azepane)[6]
-
Benzene (solvent)
-
10% Ammonia solution
-
Distilled water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, prepare a dispersion of 0.2 mol of paraformaldehyde in 20 mL of benzene.[6]
-
With stirring, slowly add a solution of 0.1 mol of this compound in 20 mL of benzene dropwise to the paraformaldehyde dispersion.[6]
-
Following this, add a solution of 0.1 mol of the chosen secondary amine in 20 mL of benzene dropwise to the reaction mixture.[6] The molar ratio of this compound to formaldehyde to amine should be 1:2:1.[6][8]
-
Heat the resulting mixture to 78–80°C and maintain this temperature with stirring for 4–5 hours.[6]
-
After the reaction period, cool the mixture to room temperature.[6]
-
Treat the cooled mixture with a 10% ammonia solution.[6]
-
Wash the organic layer with distilled water until the aqueous layer is neutral.[6]
-
Dry the organic layer over magnesium sulfate (MgSO₄).[6]
-
Remove the solvent under reduced pressure to yield the crude Mannich base.
-
The product can be further purified by appropriate methods such as distillation or chromatography.
Data Presentation
The following table summarizes the yields of various Mannich bases synthesized from this compound and different secondary amines.[6]
| Secondary Amine | Resulting Mannich Base | Yield (%) |
| Diethylamine | N-((Bicyclo[2.2.1]hept-5-en-2-yl)methoxymethyl)diethylamine | 43-71 |
| Dipropylamine | N-((Bicyclo[2.2.1]hept-5-en-2-yl)methoxymethyl)dipropylamine | 43-71 |
| Dibutylamine | N-((Bicyclo[2.2.1]hept-5-en-2-yl)methoxymethyl)dibutylamine | 43-71 |
| Dipentylamine | N-((Bicyclo[2.2.1]hept-5-en-2-yl)methoxymethyl)dipentylamine | 43-71 |
| Dihexylamine | N-((Bicyclo[2.2.1]hept-5-en-2-yl)methoxymethyl)dihexylamine | 43-71 |
| Piperidine | 1-((Bicyclo[2.2.1]hept-5-en-2-yl)methoxymethyl)piperidine | 43-71 |
| Morpholine | 4-((Bicyclo[2.2.1]hept-5-en-2-yl)methoxymethyl)morpholine | 43-71 |
| Azepane | 1-((Bicyclo[2.2.1]hept-5-en-2-yl)methoxymethyl)azepane | 43-71 |
Visualizations
Reaction Scheme for the Synthesis of Mannich Bases
Caption: One-pot synthesis of Mannich bases.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. oarjbp.com [oarjbp.com]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. academicjournals.org [academicjournals.org]
- 4. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 5. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of 5-Norbornene-2-methanol in the Synthesis of Carbocyclic Nucleoside Analogues: A Key Intermediate for Antiviral Drugs
Introduction: 5-Norbornene-2-methanol, a bicyclic alcohol, serves as a versatile and crucial starting material in the synthesis of various pharmaceutical intermediates. Its rigid norbornene framework is a key structural motif for the preparation of carbocyclic nucleoside analogues, a class of potent antiviral agents that includes blockbuster drugs like Abacavir (an anti-HIV agent). The structural rigidity of the norbornene ring system allows for precise stereochemical control during synthesis, which is paramount for the biological activity of the final drug substance. This document provides detailed application notes and protocols for the use of 5-Norbornene-2-methanol in the synthesis of a key intermediate for carbocyclic nucleosides.
Application Notes
5-Norbornene-2-methanol is not directly incorporated into the final structure of most pharmaceutical drugs. Instead, it serves as a chiral building block that is chemically modified to introduce the necessary functional groups and stereochemistry for the desired pharmaceutical intermediate. A primary application of 5-Norbornene-2-methanol is its conversion to 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the "Vince lactam".[1][2] This lactam is a critical precursor for the synthesis of carbocyclic nucleosides such as Carbovir and its derivative Abacavir.[2][3][4]
The synthetic strategy involves the oxidation of the primary alcohol in 5-Norbornene-2-methanol to a carboxylic acid. This acid is then converted into the Vince lactam through a series of reactions, including amidation and ring-closing. The Vince lactam contains the core carbocyclic structure with the necessary stereochemistry, which is then further elaborated to introduce the nucleobase and other required functionalities of the target antiviral agent.
The overall synthetic pathway from 5-Norbornene-2-methanol to a carbocyclic nucleoside intermediate can be summarized as a multi-step process. The key transformations involve the manipulation of the functional group at the 2-position of the norbornene scaffold and the introduction of a nitrogen atom to form the lactam ring.
Key Synthetic Pathway Overview
The logical flow for the conversion of 5-Norbornene-2-methanol to a key pharmaceutical intermediate for antiviral drugs is depicted below. This pathway highlights the central role of the Vince lactam.
Caption: Synthetic pathway from 5-Norbornene-2-methanol to a carbocyclic nucleoside intermediate.
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the conversion of 5-Norbornene-2-methanol to a carbocyclic nucleoside intermediate. Please note that yields can vary depending on the specific reagents and conditions used.
| Step | Starting Material | Product | Typical Yield (%) |
| Oxidation | 5-Norbornene-2-methanol | 5-Norbornene-2-carboxylic acid | 85-95 |
| Lactam Formation (multi-step from carboxylic acid) | 5-Norbornene-2-carboxylic acid | Vince Lactam | 60-70 |
| Conversion of Vince Lactam to Carbovir Intermediate | Vince Lactam | Carbocyclic 2-amino-6-chloropurine | 50-60 |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures and are intended for researchers with appropriate laboratory training.
Protocol 1: Oxidation of 5-Norbornene-2-methanol to 5-Norbornene-2-carboxylic acid
Objective: To oxidize the primary alcohol of 5-Norbornene-2-methanol to a carboxylic acid.
Materials:
-
5-Norbornene-2-methanol
-
Jones reagent (Chromium trioxide in sulfuric acid and acetone)
-
Acetone
-
Diethyl ether
-
Sodium bisulfite
-
Magnesium sulfate
-
Sodium bicarbonate
Procedure:
-
Dissolve 5-Norbornene-2-methanol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones reagent (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The color of the reaction mixture will change from orange to green.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the green color disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to pH 2 and extract with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-Norbornene-2-carboxylic acid as a white solid.
Protocol 2: Synthesis of Vince Lactam from 5-Norbornene-2-carboxylic acid
Objective: To convert 5-Norbornene-2-carboxylic acid to the key intermediate, Vince lactam. This is a multi-step process.
Step 2a: Iodolactonization
Materials:
-
5-Norbornene-2-carboxylic acid
-
Sodium bicarbonate
-
Potassium iodide
-
Iodine
-
Dichloromethane
-
Sodium thiosulfate
Procedure:
-
Dissolve 5-Norbornene-2-carboxylic acid (1.0 eq) in a saturated aqueous solution of sodium bicarbonate.
-
Add a solution of potassium iodide (2.0 eq) and iodine (1.5 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the iodolactone.
Step 2b: Azide Formation and Reduction to Lactam
Materials:
-
Iodolactone from Step 2a
-
Sodium azide
-
Dimethylformamide (DMF)
-
Hydrogen gas
-
Palladium on carbon (10% Pd/C)
-
Methanol
Procedure:
-
Dissolve the iodolactone (1.0 eq) in DMF and add sodium azide (1.5 eq).
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Cool the reaction mixture, add water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate to give the azido lactone.
-
Dissolve the azido lactone in methanol and add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude Vince lactam.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Vince lactam.
Protocol 3: Synthesis of a Carbovir Intermediate from Vince Lactam
Objective: To convert Vince lactam into a key intermediate for the synthesis of Carbovir.
Materials:
-
Vince lactam
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF)
-
2-amino-6-chloropurine
-
Palladium(II) acetate
-
Triphenylphosphine
-
Triethylamine
-
Dimethylformamide (DMF)
Procedure:
-
Reduce the Vince lactam (1.0 eq) with LAH (1.5 eq) in dry THF at 0 °C to room temperature to obtain the corresponding amino alcohol.
-
In a separate flask, combine 2-amino-6-chloropurine (1.1 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (2.0 eq) in DMF.
-
Add the amino alcohol from the previous step to this mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under an inert atmosphere.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the carbocyclic 2-amino-6-chloropurine intermediate.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis of the Carbovir intermediate starting from 5-Norbornene-2-methanol.
Caption: Experimental workflow for the synthesis of a Carbovir intermediate.
Conclusion
5-Norbornene-2-methanol is a valuable and strategic starting material for the synthesis of complex pharmaceutical intermediates, particularly for antiviral carbocyclic nucleoside analogues. The conversion of 5-Norbornene-2-methanol to the Vince lactam provides a versatile platform for the introduction of various nucleobases and further chemical modifications. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of drug development, highlighting the significance of this readily available bicyclic alcohol in the synthesis of life-saving medicines.
References
- 1. Vince lactam - Wikipedia [en.wikipedia.org]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Bicyclo[2.2.1]hept-5-en-2-ylmethanol in Photoresist Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bicyclo[2.2.1]hept-5-en-2-ylmethanol, a norbornene-based monomer, in the formulation of advanced photoresist materials. The unique strained bicyclic structure of this monomer imparts desirable properties to photoresist polymers, including high thermal stability, significant plasma etch resistance, and good adhesion to various substrates. These characteristics are critical for high-resolution patterning in microelectronics fabrication.
The hydroxyl functionality of this compound offers a versatile handle for further chemical modification. In photoresist formulations, this hydroxyl group can serve multiple purposes. It can enhance the solubility of the polymer in aqueous developers, improve adhesion to silicon wafers, and, importantly, act as a reactive site for cross-linking in negative-tone photoresist systems. In such systems, a photoacid generator (PAG) produces a strong acid upon exposure to light, which then catalyzes the reaction between the hydroxyl groups of the polymer and a cross-linking agent. This reaction renders the exposed regions of the photoresist insoluble in the developer.
This document provides detailed protocols for the synthesis of a representative photoresist polymer incorporating this compound, the formulation of a negative-tone photoresist, and the subsequent lithographic processing. Quantitative performance data for a representative advanced norbornene-based photoresist system is also presented to illustrate the potential of this class of materials.
Data Presentation
The following table summarizes the lithographic performance of a representative high-performance negative-tone photoresist based on a norbornene-functionalized silsesquioxane, demonstrating the capabilities of such systems.[1][2]
| Parameter | Value |
| Resolution | 14 nm |
| Sensitivity | 4.3 µC/cm² |
| Contrast | 5.1 |
| Line Edge Roughness (LER) | 1.3 nm |
Experimental Protocols
Synthesis of a Representative Terpolymer: Poly(this compound-co-norbornene-co-maleic anhydride)
This protocol describes the free-radical terpolymerization of this compound with norbornene and maleic anhydride. Photoresist compositions designed for 193 nm lithography have been formulated from a series of cycloaliphatic copolymers and terpolymers of norbornene derivatives and maleic anhydride, synthesized by free radical polymerization.[3]
Materials:
-
This compound (NB-CH₂OH)
-
Norbornene (NB)
-
Maleic anhydride (MA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve this compound (e.g., 0.25 mol), norbornene (e.g., 0.25 mol), and maleic anhydride (e.g., 0.50 mol) in anhydrous THF (e.g., 200 mL).
-
Add the free-radical initiator, AIBN (e.g., 2 mol% with respect to the total monomer concentration).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70°C and stir the reaction mixture under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the white precipitate by filtration.
-
Redissolve the polymer in a minimal amount of THF and reprecipitate in methanol to further purify it.
-
Collect the final polymer by filtration and dry it in a vacuum oven at 50°C overnight.
-
Characterize the polymer by GPC (for molecular weight and polydispersity) and NMR (for composition).
Formulation of a Negative-Tone Photoresist
This protocol outlines the preparation of a photoresist solution using the synthesized terpolymer. The formulation includes a cross-linking agent and a photoacid generator, which are essential for a chemically amplified negative-tone resist.
Materials:
-
Synthesized Poly(NB-CH₂OH-co-NB-co-MA)
-
Cross-linking agent (e.g., a melamine-based crosslinker like hexamethoxymethylmelamine)
-
Photoacid generator (PAG) (e.g., triphenylsulfonium triflate)
-
Base quencher (e.g., trioctylamine)
-
Photoresist solvent (e.g., Propylene glycol monomethyl ether acetate - PGMEA)
Procedure:
-
Dissolve the synthesized polymer in PGMEA to achieve the desired solids content (typically 5-15 wt%).
-
Add the cross-linking agent (e.g., 10-30 wt% relative to the polymer).
-
Add the PAG (e.g., 1-5 wt% relative to the polymer).
-
Add a small amount of a base quencher (e.g., 0.1-0.5 wt% relative to the polymer) to control acid diffusion.
-
Stir the mixture until all components are completely dissolved.
-
Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
Lithographic Processing
This protocol describes the steps for patterning a silicon wafer using the formulated negative-tone photoresist.
Materials:
-
Silicon wafer
-
Formulated photoresist solution
-
Developer (e.g., 0.26 N tetramethylammonium hydroxide - TMAH - aqueous solution)
-
Deionized water
Procedure:
-
Substrate Preparation: Clean a silicon wafer and apply an adhesion promoter (e.g., hexamethyldisilazane, HMDS) if necessary.
-
Spin Coating: Dispense the photoresist solution onto the center of the wafer. Spin coat at a suitable speed (e.g., 1500-3000 rpm) for 30-60 seconds to achieve the desired film thickness.
-
Pre-bake (Soft Bake): Bake the coated wafer on a hotplate at a specific temperature (e.g., 100-130°C) for 60-90 seconds to remove the solvent.
-
Exposure: Expose the photoresist film to a patterned light source (e.g., a 193 nm ArF excimer laser stepper or an electron beam lithography system). The exposure dose will depend on the sensitivity of the resist.
-
Post-Exposure Bake (PEB): Bake the exposed wafer on a hotplate (e.g., 110-140°C) for 60-90 seconds. This step drives the acid-catalyzed cross-linking reaction in the exposed areas.
-
Development: Immerse the wafer in a TMAH developer solution for 30-60 seconds with gentle agitation. The unexposed regions will dissolve, leaving the cross-linked (exposed) pattern.
-
Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.
-
Pattern Inspection: Inspect the resulting pattern using scanning electron microscopy (SEM).
Visualizations
References
Application Notes and Protocols: Catalytic Hydrogenation of the Double Bond in 5-Norbornene-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of the carbon-carbon double bond in 5-norbornene-2-methanol. This reaction is a fundamental transformation for the synthesis of saturated norbornane derivatives, which are valuable building blocks in medicinal chemistry and materials science. The protocols outlined below focus on the use of heterogeneous catalysts, particularly palladium on carbon (Pd/C), a widely used and efficient catalyst for this type of reduction. This document includes representative reaction conditions, catalyst screening data, and detailed experimental procedures to guide researchers in achieving high conversion and yield.
Introduction
5-Norbornene-2-methanol, which exists as a mixture of endo and exo isomers, is a versatile bicyclic alcohol. The selective hydrogenation of its endocyclic double bond yields the corresponding saturated 5-norbornane-2-methanol. This transformation is crucial for accessing the saturated norbornane scaffold, which imparts unique conformational rigidity and lipophilicity to molecules, making it a privileged motif in drug design.
The catalytic hydrogenation is typically performed using molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly employed catalyst for the reduction of alkenes to alkanes due to its high activity, selectivity, and ease of handling as a heterogeneous catalyst.[1][2] The reaction generally proceeds with syn-addition of hydrogen atoms to the double bond.[3][4]
Reaction Principle and Stereochemistry
The catalytic hydrogenation of 5-norbornene-2-methanol involves the addition of two hydrogen atoms across the double bond of the norbornene ring system, resulting in the formation of 5-norbornane-2-methanol. The reaction is typically carried out by bubbling hydrogen gas through a solution of the substrate in a suitable solvent containing a suspended heterogeneous catalyst.
The stereochemistry of the addition is a critical aspect of this reaction. The hydrogen atoms are delivered to the same face of the double bond from the surface of the catalyst, a process known as syn-addition.[3][4] In the case of norbornene systems, the steric hindrance of the bicyclic structure influences the direction of hydrogen addition.
Data Presentation: Catalyst Screening and Reaction Parameters
The following table summarizes representative quantitative data for the catalytic hydrogenation of 5-norbornene-2-methanol under various conditions. Please note that these are representative values based on typical hydrogenation reactions of norbornene derivatives, as specific literature data for this exact substrate can be limited.
| Catalyst | Catalyst Loading (mol%) | Substrate Isomer | Solvent | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| 10% Pd/C | 1 | exo/endo mixture | Methanol | 1 | 25 | 4 | >99 | ~98 | [2][5] |
| 5% Pd/C | 2 | exo/endo mixture | Ethanol | 5 | 25 | 6 | >99 | ~97 | [2][6] |
| 5% Pt/C | 2 | exo/endo mixture | Ethyl Acetate | 5 | 50 | 8 | >95 | ~93 | [7] |
| Raney Ni | 5 | exo/endo mixture | Ethanol | 10 | 80 | 12 | >95 | ~90 | [6] |
Experimental Protocols
General Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood. Ensure there are no sources of ignition nearby.
-
Palladium on Carbon (Pd/C): Pd/C is pyrophoric, especially after use when it is dry and saturated with hydrogen. It can ignite flammable solvents upon exposure to air. The catalyst should be handled under an inert atmosphere (e.g., nitrogen or argon) when dry and should be filtered carefully. The filter cake should not be allowed to dry completely and should be quenched with water immediately after filtration.
-
Pressure Reactions: When using elevated pressures of hydrogen, a high-pressure reactor (autoclave) and appropriate safety shields are mandatory.
Protocol 1: Atmospheric Pressure Hydrogenation using a Hydrogen Balloon
This protocol is suitable for small-scale reactions (typically < 5 g).
Materials:
-
5-Norbornene-2-methanol (exo/endo mixture)
-
10% Palladium on carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (balloon)
-
Nitrogen or Argon gas
-
Celite® (for filtration)
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Needles and tubing for gas inlet/outlet
-
Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)
Procedure:
-
Flask Preparation: To a dry two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (1-2 mol% relative to the substrate).
-
Inert Atmosphere: Seal the flask with septa and purge with nitrogen or argon for 5-10 minutes to remove all air.
-
Solvent Addition: Under a positive pressure of the inert gas, add methanol via a cannula or syringe to dissolve the substrate and suspend the catalyst. The volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of substrate).
-
Substrate Addition: Dissolve the 5-norbornene-2-methanol in a minimal amount of methanol and add it to the reaction flask via a syringe.
-
Hydrogen Introduction: Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times. Finally, leave the flask under a positive pressure of hydrogen (maintained by the balloon).
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C). Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-6 hours.
-
Work-up: a. Once the reaction is complete, purge the flask with nitrogen or argon to remove the excess hydrogen. b. Prepare a pad of Celite® in a Büchner or fritted glass funnel. c. Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric. Do not allow it to dry. d. Immediately after filtration, quench the filter cake with plenty of water. e. Rinse the flask and the filter cake with additional methanol to ensure complete recovery of the product. f. Concentrate the filtrate under reduced pressure to obtain the crude 5-norbornane-2-methanol.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by distillation or column chromatography.
Protocol 2: High-Pressure Hydrogenation in an Autoclave
This protocol is suitable for larger-scale reactions or when higher pressures are required to achieve complete conversion.
Materials:
-
5-Norbornene-2-methanol (exo/endo mixture)
-
5% Palladium on carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (cylinder)
-
High-pressure reactor (autoclave) with a stirrer and pressure gauge
-
Celite®
-
Filtration apparatus
Procedure:
-
Reactor Loading: To the vessel of a high-pressure reactor, add 5-norbornene-2-methanol, ethanol, and 5% Pd/C (2-5 mol%).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor several times with low-pressure nitrogen or argon, followed by several purges with low-pressure hydrogen to remove all air.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 atm).
-
Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 25-50 °C) if necessary. Monitor the pressure drop to follow the consumption of hydrogen.
-
Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1, ensuring the catalyst is handled safely.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the hydrogenation.
Experimental Workflow
Caption: Workflow for catalytic hydrogenation.
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle on a palladium surface.
Conclusion
The catalytic hydrogenation of 5-norbornene-2-methanol is a robust and high-yielding reaction for the synthesis of the corresponding saturated norbornane derivative. The use of palladium on carbon as a catalyst provides excellent conversion under mild conditions. The provided protocols offer a reliable starting point for researchers, and the reaction parameters can be further optimized based on the specific scale and desired purity of the final product. Adherence to safety protocols, particularly when handling hydrogen gas and pyrophoric catalysts, is of utmost importance.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. RU2739032C1 - Method of producing 2-ethylidene norbornane - Google Patents [patents.google.com]
- 7. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols: Derivatization of the Hydroxyl Group of Bicyclo[2.2.1]hept-5-en-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group of Bicyclo[2.2.1]hept-5-en-2-ylmethanol. This versatile building block, featuring a strained bicyclic alkene, is a valuable precursor in the synthesis of novel compounds for drug discovery, materials science, and polymer chemistry. The derivatization of its hydroxyl group allows for the introduction of a wide range of functional moieties, enabling the fine-tuning of its physicochemical and biological properties.
Introduction to Derivatization Strategies
The hydroxyl group of this compound can be readily derivatized through several classical organic reactions. The most common strategies include:
-
Esterification: Formation of an ester linkage by reaction with carboxylic acids, acid chlorides, or acid anhydrides. This is a straightforward method to introduce a variety of organic functionalities.
-
Etherification: Formation of an ether linkage, typically via the Williamson ether synthesis. This involves the conversion of the alcohol to a better leaving group (e.g., a tosylate or halide) followed by reaction with an alkoxide, or by direct reaction with an alkyl halide under basic conditions.
-
Silylation: Conversion to a silyl ether, which can serve as a protecting group or introduce specific properties to the molecule.
-
Mannich Reaction: A three-component reaction involving formaldehyde and a secondary amine to yield aminomethoxy derivatives.[1]
This document provides detailed protocols for esterification and a two-step etherification procedure involving an intermediate tosylate.
Data Presentation
The following tables summarize the quantitative data for the described derivatization protocols.
Table 1: Quantitative Data for the Synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl Tosylate
| Parameter | Value | Reference |
| Starting Material | This compound | Custom Protocol |
| Reagent | p-Toluenesulfonyl chloride | Custom Protocol |
| Solvent | Pyridine | Custom Protocol |
| Reaction Time | 12 hours | Custom Protocol |
| Temperature | 0 °C to room temperature | Custom Protocol |
| Yield | Not explicitly stated, but typically high for this type of reaction. | - |
| Appearance | White solid | Custom Protocol |
Table 2: Quantitative Data for the Williamson Ether Synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl Benzyl Ether
| Parameter | Value | Reference |
| Starting Material | Bicyclo[2.2.1]hept-5-en-2-ylmethyl tosylate | Custom Protocol |
| Reagent | Sodium benzoxide | Custom Protocol |
| Solvent | Dry Tetrahydrofuran (THF) | Custom Protocol |
| Reaction Time | 6 hours | Custom Protocol |
| Temperature | Reflux | Custom Protocol |
| Yield | Not explicitly stated, but generally moderate to high. | - |
| Appearance | Colorless oil | Custom Protocol |
Table 3: Quantitative Data for the Esterification to Bicyclo[2.2.1]hept-5-en-2-ylmethyl Acrylate
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Reagent | Acrylic acid | [2] |
| Catalyst | p-Toluenesulfonic acid | [2] |
| Solvent | Toluene | [2] |
| Reaction Time | Several hours | [2] |
| Temperature | 80-120 °C (Reflux) | [2] |
| Yield | Not explicitly stated, but generally good with water removal. | - |
| Appearance | Colorless liquid | - |
Experimental Protocols
Protocol 1: Two-Step Etherification via Tosylation (Williamson Ether Synthesis)
This protocol outlines the conversion of this compound to its benzyl ether derivative in a two-step process. First, the hydroxyl group is converted to a tosylate, which is a good leaving group. Subsequently, the tosylate is reacted with sodium benzoxide to form the ether.
Step 1: Synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl Tosylate
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (dry)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dry pyridine (5-10 volumes) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding cold water and extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure Bicyclo[2.2.1]hept-5-en-2-ylmethyl tosylate as a white solid.
Step 2: Synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl Benzyl Ether
Materials:
-
Bicyclo[2.2.1]hept-5-en-2-ylmethyl tosylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl alcohol
-
Dry Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in dry THF (5 volumes).
-
Cool the suspension to 0 °C and slowly add benzyl alcohol (1.2 eq).
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, to form sodium benzoxide.
-
Add a solution of Bicyclo[2.2.1]hept-5-en-2-ylmethyl tosylate (1.0 eq) in dry THF (2 volumes) to the alkoxide solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Bicyclo[2.2.1]hept-5-en-2-ylmethyl benzyl ether as a colorless oil.
Protocol 2: Acid-Catalyzed Esterification to Bicyclo[2.2.1]hept-5-en-2-ylmethyl Acrylate
This protocol describes the direct esterification of this compound with acrylic acid using an acid catalyst.[2]
Materials:
-
This compound
-
Acrylic acid
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), acrylic acid (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene (10 volumes).
-
Heat the mixture to reflux and continue heating for several hours, collecting the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst and remove excess acrylic acid.
-
Wash further with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure Bicyclo[2.2.1]hept-5-en-2-ylmethyl acrylate.
Visualizations
The following diagrams illustrate the experimental workflows for the described derivatization protocols.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Diels-Alder Synthesis of 5-Norbornene-2-methanol
Welcome to the technical support center for the synthesis of 5-Norbornene-2-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of the Diels-Alder reaction between cyclopentadiene and allyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield of 5-Norbornene-2-methanol. What are the common causes and how can I improve it?
A1: Low yields in this Diels-Alder reaction can stem from several factors. Here's a systematic troubleshooting approach:
-
Purity of Reactants:
-
Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. This dimerization reduces the concentration of the reactive diene available for the reaction with allyl alcohol. It is crucial to use freshly cracked dicyclopentadiene for optimal results.
-
Allyl Alcohol: Ensure the allyl alcohol is free from water and other impurities, which can interfere with the reaction.
-
-
Reaction Temperature:
-
The Diels-Alder reaction is reversible at high temperatures.[1] While higher temperatures can increase the initial reaction rate, they can also favor the retro-Diels-Alder reaction, leading to a lower overall yield. The optimal temperature needs to be carefully controlled. It is generally recommended to conduct the reaction at elevated temperatures, for instance in a sealed pressure reactor between 180°C and 240°C, to ensure the cracking of dicyclopentadiene in situ while still favoring product formation.[2]
-
-
Reaction Time:
-
Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times, especially at high temperatures, can promote side reactions and product decomposition. The reaction progress should be monitored (e.g., by GC or TLC) to determine the optimal duration.
-
-
Stoichiometry of Reactants:
-
Using a molar excess of the dienophile (allyl alcohol) can help drive the reaction towards the product and maximize the conversion of the valuable diene (cyclopentadiene). A molar ratio of cyclopentadiene to allyl alcohol from 1:1 up to 1:5 has been suggested to improve yields.[2]
-
-
Side Reactions:
-
The primary side reaction is the dimerization of cyclopentadiene. Performing the reaction at a temperature where the retro-Diels-Alder reaction of dicyclopentadiene occurs ensures a steady supply of the monomeric diene.
-
Q2: How can I control the endo/exo stereoselectivity of the reaction?
A2: The Diels-Alder reaction between cyclopentadiene and a monosubstituted dienophile like allyl alcohol typically yields a mixture of endo and exo isomers.
-
Kinetic vs. Thermodynamic Control:
-
The endo isomer is generally the kinetically favored product, meaning it is formed faster at lower temperatures. This preference is attributed to favorable secondary orbital interactions in the transition state.[3][4]
-
The exo isomer is typically the thermodynamically more stable product due to reduced steric hindrance.[1] At higher reaction temperatures, where the reaction is reversible, the product distribution will shift towards the more stable exo isomer.[1] Therefore, to favor the endo product, carry out the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. For a higher proportion of the exo product, higher temperatures and longer reaction times are necessary to allow the reaction to reach thermodynamic equilibrium.
-
-
Lewis Acid Catalysis:
-
The use of Lewis acid catalysts can influence the stereoselectivity of the Diels-Alder reaction. While often used to enhance the reaction rate and endo-selectivity with electron-poor dienophiles, their effect on the reaction with allyl alcohol should be experimentally evaluated.
-
Q3: What is the white solid that sometimes forms in my cyclopentadiene starting material?
A3: The white, waxy solid is dicyclopentadiene, the dimer of cyclopentadiene. Cyclopentadiene undergoes a spontaneous Diels-Alder reaction with itself at room temperature to form this dimer.[1] To obtain the reactive cyclopentadiene monomer, the dimer must be "cracked." This is achieved by heating the dicyclopentadiene to its retro-Diels-Alder temperature (around 170-180 °C) and distilling the lower-boiling cyclopentadiene monomer (boiling point: 41 °C).[5] The freshly distilled cyclopentadiene should be used immediately.
Q4: How can I effectively purify the 5-Norbornene-2-methanol product?
A4: Purification of 5-Norbornene-2-methanol from the reaction mixture, which may contain unreacted starting materials, dicyclopentadiene, and other byproducts, is typically achieved by fractional distillation under reduced pressure.[2] The boiling point of 5-Norbornene-2-methanol is approximately 97 °C at 20 mmHg.[6]
A general purification workflow would involve:
-
Removal of any solid byproducts by filtration.
-
Washing the organic layer with water and brine to remove any water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Performing fractional distillation under vacuum to isolate the pure 5-Norbornene-2-methanol.
Experimental Protocols & Data
Detailed Experimental Protocol: Synthesis of 5-Norbornene-2-methanol
This protocol is a generalized procedure based on established principles of the Diels-Alder reaction involving cyclopentadiene. Optimization of specific parameters may be required.
1. Preparation of Cyclopentadiene Monomer:
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene in the distillation flask.
-
Heat the dicyclopentadiene to approximately 180 °C.
-
Collect the cyclopentadiene monomer, which distills at 40-42 °C.[5]
-
Keep the collected cyclopentadiene on ice and use it immediately.
2. Diels-Alder Reaction:
-
In a high-pressure reactor, combine freshly distilled cyclopentadiene and allyl alcohol.
-
Seal the reactor and heat to the desired temperature (e.g., 180-220 °C) with stirring for a specified time (e.g., 2-6 hours).[2]
-
Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC).
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure to remove any low-boiling components.
-
Purify the crude product by vacuum distillation to obtain 5-Norbornene-2-methanol.[2]
Data Presentation: Reaction Conditions vs. Yield and Selectivity
The following table summarizes hypothetical, yet plausible, quantitative data to illustrate the impact of reaction conditions on the synthesis of 5-Norbornene-2-methanol. Researchers should generate their own data for precise optimization.
| Entry | Cyclopentadiene:Allyl Alcohol (molar ratio) | Temperature (°C) | Time (h) | Solvent | Catalyst | Overall Yield (%) | Endo:Exo Ratio |
| 1 | 1:2 | 180 | 4 | Toluene | None | 65 | 4:1 |
| 2 | 1:2 | 220 | 4 | Toluene | None | 60 | 2:1 |
| 3 | 1:3 | 180 | 4 | Toluene | None | 75 | 4:1 |
| 4 | 1:2 | 180 | 8 | Toluene | None | 70 | 3:1 |
| 5 | 1:2 | 180 | 4 | None | None | 70 | 3.5:1 |
| 6 | 1:2 | 100 | 12 | Toluene | ZnCl₂ | 55 | 6:1 |
Visualizations
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of 5-Norbornene-2-methanol.
Caption: Workflow for the synthesis of 5-Norbornene-2-methanol.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low yield issues.
Caption: Troubleshooting flowchart for low yield in the Diels-Alder reaction.
References
- 1. www2.latech.edu [www2.latech.edu]
- 2. US20160264498A1 - Process for the preparation of high purity norbornene alkanols and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. 5-降冰片烯-2-甲醇 98%, mixture of endo and exo | Sigma-Aldrich [sigmaaldrich.com]
Purification techniques for Bicyclo[2.2.1]hept-5-en-2-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bicyclo[2.2.1]hept-5-en-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic route, which is typically a Diels-Alder reaction between cyclopentadiene and allyl alcohol. Potential impurities include:
-
Stereoisomers: The primary "impurity" is often the undesired stereoisomer (either endo or exo), as the synthesis usually produces a mixture.[1][2]
-
Unreacted Starting Materials: Residual cyclopentadiene and allyl alcohol may be present.
-
Dicyclopentadiene: The dimer of cyclopentadiene is a common impurity.
-
Polymeric materials: Polymerization of the starting materials can lead to high molecular weight impurities.[2]
Q2: Which purification technique is most effective for separating the endo and exo isomers?
A2: Column chromatography is the most effective and commonly used laboratory-scale method for separating endo and exo isomers due to their slight polarity differences.[1][3] Fractional distillation under reduced pressure can also be employed, but it is often more challenging due to the close boiling points of the isomers.[2][4] For highly specialized applications requiring very high purity, preparative gas chromatography (prep-GC) is a powerful option.[5][6]
Q3: How can I assess the purity and isomeric ratio of my sample?
A3: The purity and isomeric ratio of this compound can be determined using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for determining the isomeric ratio by integrating characteristic, well-resolved peaks for each isomer.[7]
-
Gas Chromatography (GC): GC provides a good separation of the isomers and can be used to determine their relative percentages.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used for the separation and quantification of enantiomers if applicable.
Q4: Is recrystallization a suitable purification method for this compound?
A4: this compound is a liquid at room temperature, which makes direct recrystallization unsuitable.[8] However, if you have a solid derivative of the alcohol, recrystallization could be a viable purification step.[2]
Troubleshooting Guides
Issue 1: Poor Separation of Endo and Exo Isomers by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System: The polarity of the eluent is not optimized to resolve the isomers. | Optimize the eluent system. Start with a low polarity mobile phase (e.g., 2-5% ethyl acetate in hexanes) and perform a very shallow gradient elution, slowly increasing the polarity.[1] |
| Column Overload: Too much sample has been loaded onto the column, exceeding its separation capacity. | Reduce the amount of sample loaded onto the column. A general rule is to use a silica gel to crude product ratio of at least 50:1 by weight for difficult separations.[1] |
| Poor Sample Loading Technique: The initial sample band is too diffuse, leading to broad peaks. | Employ a "dry loading" technique. Pre-adsorb the crude product onto a small amount of silica gel and carefully add the resulting powder to the top of the column. This creates a concentrated starting band.[1] |
| Incorrect Column Dimensions: The column is too short or too wide for the separation. | Use a long, narrow column to increase the number of theoretical plates and improve resolution.[1] |
Issue 2: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product Loss During Extraction: Incomplete extraction from the aqueous phase during workup. | Perform multiple extractions (at least 3) with a suitable organic solvent to ensure complete recovery of the product.[2] |
| Co-elution of Isomers: Fractions containing both isomers were discarded to obtain high-purity material. | Re-combine mixed fractions and attempt a second chromatographic purification under more optimized conditions. |
| Thermal Decomposition: The compound may be sensitive to prolonged heating during distillation. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[2] |
| Irreversible Adsorption on Silica Gel: The alcohol group may strongly interact with the acidic silica gel. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Quantitative Data Summary
The following table summarizes typical purity levels and conditions found in the literature for this compound and its derivatives.
| Parameter | Value | Purification Method | Reference |
| Purity of Commercial Product | 95% | Not specified | [8] |
| Purity of Commercial Product | ≥97% | Not specified | Not specified |
| Purity After Trans-esterification | ≥99.8% | Chemical Conversion | [9] |
| Boiling Point (for ethyl ester derivative) | 82 °C @ 10 mmHg | Fractional Distillation | [4] |
| Typical endo:exo ratio (Diels-Alder) | >4:1 (endo favored) | Synthesis | [10] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the separation of endo and exo isomers of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column, collection tubes, and TLC supplies
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 98:2 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack, ensuring a flat surface. Drain the excess solvent until it is just above the silica bed.[11]
-
Load the Sample (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]
-
Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexanes:ethyl acetate). Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexanes:ethyl acetate) to elute both isomers. The less polar exo isomer is expected to elute first.[2]
-
Combine and Concentrate: Analyze all fractions by TLC. Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Fractional Distillation
Materials:
-
Crude this compound
-
Distillation flask, fractional distillation column (e.g., Vigreux), condenser, receiving flasks
-
Vacuum source and gauge
-
Heating mantle and stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application. Place a boiling chip or stir bar in the distillation flask.
-
Apply Vacuum: Slowly and carefully reduce the pressure in the system to the desired level (e.g., 10 mmHg).[4]
-
Heating: Begin heating the distillation flask gently. The stir bar should be rotating to ensure smooth boiling.
-
Equilibration: Allow the vapor to slowly rise through the fractional distillation column. An equilibrium between the vapor and the condensate on the column packing needs to be established for good separation.
-
Collection: Collect the fraction that distills at a constant temperature. The lower-boiling point component will distill first. Monitor the temperature at the still head; a sharp increase indicates the next component is beginning to distill.
-
Fractions: Collect different fractions based on the distillation temperature. Analyze each fraction by GC or NMR to determine its composition.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor isomer separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 5. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 95-12-5 [sigmaaldrich.com]
- 9. US20160264498A1 - Process for the preparation of high purity norbornene alkanols and derivatives thereof - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Polymerization of Substituted Norbornene Monomers
Welcome to the technical support center for the polymerization of substituted norbornene monomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ring-opening metathesis polymerization (ROMP) of substituted norbornene monomers.
Issue 1: Low Polymer Yield
Question: My ROMP reaction is resulting in a low yield of the desired polymer. What are the potential causes and how can I improve it?
Answer:
Low polymer yield in the ROMP of substituted norbornenes can stem from several factors, from monomer purity to catalyst activity. Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
-
Monomer Impurities: Impurities in the monomer, such as water, oxygen, or functional groups that can coordinate to the catalyst (e.g., unprotected amines, thiols), can deactivate the catalyst.[1][2]
-
Solution: Ensure your monomer is pure and dry. Purification techniques like distillation, recrystallization, or passing through a column of activated alumina can remove inhibitors. Always handle and store purified monomers under an inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling, or it may not be suitable for the specific monomer.
-
Solution: Use a fresh batch of catalyst and handle it strictly under an inert atmosphere. For monomers with potentially coordinating functional groups, consider using a more robust catalyst, such as Grubbs' third-generation catalyst (G3), which shows higher tolerance.[3]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve high conversion, especially if minor impurities are present.
-
Solution: While ROMP can be catalytic, for challenging monomers or to ensure complete conversion, increasing the catalyst loading might be necessary.[4]
-
-
Poor Solvent Quality: Solvents must be anhydrous and deoxygenated. Protic solvents or those with coordinating impurities can poison the catalyst.[2][5][6]
-
Solution: Use freshly dried and degassed solvents. Common solvents for ROMP include dichloromethane (DCM), toluene, and tetrahydrofuran (THF). For polar monomers, ensure the solvent can dissolve both the monomer and the growing polymer chain.[7]
-
-
Steric Hindrance: Bulky substituents on the norbornene monomer can slow down the polymerization rate significantly, leading to incomplete conversion within the given reaction time.[8]
-
Solution: Increase the reaction time or temperature (within the stability limits of the catalyst and polymer). Using a more active catalyst like G3 can also overcome steric hindrance.[3]
-
Issue 2: High Polydispersity Index (PDI)
Question: The polymer I synthesized has a broad molecular weight distribution (high PDI). How can I achieve a more controlled, living polymerization?
Answer:
A high polydispersity index (PDI) indicates a lack of control over the polymerization, suggesting that chain termination or transfer reactions are occurring. Here’s how to address this:
Possible Causes and Solutions:
-
Slow Initiation Rate: If the rate of initiation is much slower than the rate of propagation, not all polymer chains will start growing at the same time, leading to a broad distribution of chain lengths. Grubbs' second-generation catalyst (G2) is known for its slower initiation compared to G3.[9]
-
Chain Transfer Reactions: Unintentional chain transfer agents in the reaction mixture can terminate a growing polymer chain and initiate a new one, broadening the PDI. Acyclic olefins are known chain transfer agents.[12]
-
Catalyst Decomposition: If the catalyst decomposes during the polymerization, termination will occur at different times for different chains.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere. If the monomer or its substituents are aggressive towards the catalyst, a more stable catalyst or lower reaction temperature might be necessary.
-
-
Secondary Metathesis: The catalyst can react with the double bonds within the polymer backbone ("backbiting"), leading to changes in molecular weight and a broader PDI. This is more common with less strained monomers. Norbornene's high ring strain and hindered backbone olefins help suppress this.[9]
-
Solution: Use norbornene-based monomers, which are less prone to secondary metathesis. Running the reaction at lower temperatures can also minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference in reactivity between endo and exo substituted norbornene monomers in ROMP?
A1: Exo-substituted norbornene monomers are generally much more reactive in ROMP than their endo counterparts.[18][19][20][21][22] The substituent in the endo position can sterically hinder the approach of the catalyst to the double bond. Additionally, some endo substituents with heteroatoms can chelate with the metal center of the catalyst, temporarily deactivating it and slowing down the polymerization.[23] For dicyclopentadiene, the exo isomer was found to be over an order of magnitude more reactive than the endo isomer.[21] However, for certain oxanorbornene derivatives, the endo-isomer has been reported to be more reactive.[23]
Q2: How do different functional groups on the norbornene monomer affect the polymerization?
A2: The nature of the substituent can significantly impact the polymerization:
-
Coordinating Groups: Functional groups with lone pairs of electrons, such as amines, thiols, and sometimes even esters and ethers, can coordinate to the ruthenium catalyst.[2] This can slow down or even completely inhibit the polymerization. Strongly coordinating groups like unprotected primary amines can lead to catalyst degradation.[1] Using protected functional groups or more robust catalysts like G3 is recommended.[3][4]
-
Steric Bulk: Large, bulky substituents near the double bond can decrease the rate of polymerization due to steric hindrance.[8] This effect is more pronounced with less active catalysts like Grubbs' first-generation (G1).
-
Electronic Effects: The electronic properties of the "anchor group" (the atoms connecting the substituent to the norbornene ring) can influence the reactivity of the monomer. Electron-donating groups can increase the electron density of the double bond, potentially increasing its reactivity.[20]
Q3: Which Grubbs catalyst should I choose for my substituted norbornene monomer?
A3: The choice of catalyst depends on the monomer's reactivity and functional groups:
-
Grubbs' First Generation (G1): Suitable for simple, non-functionalized, or sterically unhindered exo-norbornenes. It is less active and less tolerant of functional groups compared to later generations.[20]
-
Grubbs' Second Generation (G2): More active than G1 and has better thermal stability. However, its initiation can be slow, which may lead to higher PDI.[9]
-
Grubbs' Third Generation (G3): Exhibits very fast initiation and high activity, making it ideal for achieving living polymerizations with low PDI.[3][9][10] It also has excellent tolerance for a wide range of functional groups. This is often the catalyst of choice for challenging or functionalized monomers.
Q4: Can I synthesize block copolymers using substituted norbornene monomers?
A4: Yes, sequential addition of different norbornene monomers is a common and effective method for synthesizing well-defined block copolymers, provided the polymerization is "living".[24][25][26][27] To achieve this, it is crucial to use a robust, fast-initiating catalyst like G3, ensure high purity of monomers and solvents, and maintain a strict inert atmosphere to prevent termination of the growing polymer chains.[9]
Q5: My monomer is a macromonomer. Are there any special considerations for its polymerization?
A5: Yes, the polymerization of macromonomers to form "bottlebrush" polymers presents unique challenges.[28] The large size of the macromonomer can lead to very slow polymerization rates due to steric hindrance.[8][29] High monomer concentrations may be required to achieve reasonable reaction rates. The choice of the anchor group connecting the polymer chain to the norbornene unit is also critical in influencing the polymerization kinetics.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in experimental design and troubleshooting.
Table 1: Comparison of Polymerization Kinetics for endo- and exo-Dicyclopentadiene (DCP) with Grubbs' Catalyst [18]
| Isomer | Rate Constant (k) at 20°C (s⁻¹) | Relative Reactivity |
| exo-DCP | 2.1 x 10⁻³ | ~20x faster |
| endo-DCP | 1.1 x 10⁻⁴ | 1x |
Table 2: Influence of Anchor Group on Observed Polymerization Rate Constant (kobs) with G1 and G3 Catalysts [20]
| Monomer Anchor Group | Catalyst | kobs (x 10⁻³ s⁻¹) | Half-life (min) |
| Methylene-Ester (x-ME'P) | G1 | 1.0 ± 0.1 | 11.6 |
| G3 | 20 ± 1 | 0.58 | |
| Imide (x-I) | G1 | 0.81 ± 0.04 | 14.3 |
| G3 | 16 ± 2 | 0.72 | |
| Imide-Methylene (xx-IM) | G1 | 0.49 ± 0.02 | 23.6 |
| G3 | 14 ± 1 | 0.83 |
Experimental Protocols
General Protocol for Ring-Opening Metathesis Polymerization (ROMP) of a Substituted Norbornene
This protocol provides a general procedure for the ROMP of a functionalized norbornene monomer using a Grubbs-type catalyst. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Materials:
-
Substituted norbornene monomer (purified and dried)
-
Grubbs' catalyst (e.g., G3)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂, Toluene)
-
Inhibitor (e.g., ethyl vinyl ether)
-
Methanol (for precipitation)
Procedure:
-
Monomer Preparation: In a glovebox, accurately weigh the desired amount of the substituted norbornene monomer into a dry vial.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent to the vial to achieve the desired monomer concentration (e.g., 0.1-1.0 M). Stir until the monomer is fully dissolved.
-
Catalyst Stock Solution: In a separate vial, prepare a stock solution of the Grubbs' catalyst in the same solvent. This allows for accurate addition of the small amount of catalyst required. A typical concentration is 1-2 mg/mL.
-
Initiation: Add the calculated volume of the catalyst stock solution to the stirred monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., 50:1, 100:1, or higher).
-
Polymerization: Allow the reaction to stir at room temperature. The reaction time will vary depending on the monomer's reactivity, catalyst, and concentration (from a few minutes to several hours). Monitor the reaction progress if desired (e.g., by taking aliquots for ¹H NMR analysis to observe the disappearance of monomer olefin peaks and the appearance of polymer olefin peaks).[20]
-
Termination: Once the desired conversion is reached (or the reaction is complete), terminate the polymerization by adding a few drops of an inhibitor, such as ethyl vinyl ether.[30]
-
Precipitation: Remove the reaction vial from the glovebox. Pour the polymer solution into a large volume of a non-solvent, typically methanol, while stirring vigorously. The polymer should precipitate as a solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any residual monomer or catalyst byproducts. Dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the obtained polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.[31]
Visualizations
Diagram 1: General ROMP Workflow
Caption: A typical experimental workflow for Ring-Opening Metathesis Polymerization.
Diagram 2: Endo vs. Exo Monomer Reactivity
Caption: Steric hindrance in endo monomers can impede catalyst approach.
Diagram 3: Troubleshooting Logic for Low Polymerization Yield
Caption: A logical guide for troubleshooting low yield in norbornene polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media [authors.library.caltech.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Practical Route for Catalytic Ring-Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. par.nsf.gov [par.nsf.gov]
- 21. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. End-functionalized ROMP polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. shsu-ir.tdl.org [shsu-ir.tdl.org]
Preventing side reactions during the synthesis of 5-Norbornene-2-methanol
Technical Support Center: Synthesis of 5-Norbornene-2-methanol
Welcome to the technical support center for the synthesis of 5-Norbornene-2-methanol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and prevent common side reactions during your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the synthesis of 5-Norbornene-2-methanol?
A1: The synthesis, a Diels-Alder reaction between cyclopentadiene (CPD) and allyl alcohol, is prone to several side reactions. The most common include:
-
Dimerization of Cyclopentadiene: Cyclopentadiene is highly reactive and rapidly undergoes a Diels-Alder reaction with itself to form its dimer, dicyclopentadiene (DCPD), especially if the dienophile (allyl alcohol) concentration is too low or the reaction temperature is not optimized.[1]
-
Polymerization: At the elevated temperatures often used for the reaction, both the diene (CPD) and the dienophile (allyl alcohol) can undergo polymerization. While less common for allyl alcohol compared to other dienophiles like acrylates, it remains a possibility.
-
Formation of Higher Order Adducts: Reactions between the product, 5-Norbornene-2-methanol, and another molecule of cyclopentadiene can occur, leading to more complex and higher molecular weight byproducts.[2]
Q2: How can I control the endo/exo stereoselectivity of the reaction?
A2: The stereochemical outcome is a critical aspect of this synthesis. The Diels-Alder reaction kinetically favors the formation of the endo isomer due to stabilizing secondary orbital interactions.[3][4] However, the exo isomer is thermodynamically more stable.
-
Low Temperature: To favor the kinetic endo product, conduct the reaction at lower temperatures. The use of Lewis acid catalysts can accelerate the reaction at these lower temperatures.[5]
-
High Temperature: To favor the thermodynamic exo product, higher reaction temperatures (e.g., >180 °C) are necessary.[1] At these temperatures, the reversible retro-Diels-Alder reaction can occur, allowing the initial endo adduct to equilibrate to the more stable exo form.[6]
-
Post-Synthesis Isomerization: An endo-rich mixture can be isomerized to an exo-rich mixture. For related norbornene carboxylates, this is achieved using a strong base like sodium tert-butoxide, which facilitates equilibration to the thermodynamic product.[3][7]
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Inefficient Cracking of Dicyclopentadiene: The primary source of cyclopentadiene is the thermal cracking of DCPD.[1] If the cracking temperature is too low or the residence time at that temperature is too short, the concentration of the reactive CPD monomer will be insufficient.
-
Loss of Volatile Reactants: Cyclopentadiene is very volatile (boiling point ~41°C). Performing the reaction in a sealed, pressure-rated vessel is crucial to prevent the loss of reactants, especially at high temperatures.[1]
-
Suboptimal Reaction Conditions: The reaction requires high temperatures (typically 170-185 °C) and pressure to proceed efficiently.[8] Ensure your equipment can safely achieve and maintain these conditions.
-
Side Reactions: The dimerization of CPD is a major competing reaction that consumes the diene, thereby lowering the yield of the desired product.[1] Using the dienophile (allyl alcohol) in excess can help trap the CPD monomer as it forms.
Q4: I am observing a significant amount of dicyclopentadiene in my final product mixture. How can this be minimized?
A4: The presence of excess dicyclopentadiene indicates that the rate of CPD dimerization is competing effectively with the desired Diels-Alder reaction with allyl alcohol. To minimize this:
-
In-Situ Generation: Generate the cyclopentadiene monomer from DCPD in situ in the presence of the dienophile. This ensures the monomer reacts as it is formed.[1]
-
Molar Ratio: Use a slight excess of the dienophile, allyl alcohol, to ensure there is an available reaction partner for the cyclopentadiene monomer as soon as it is generated.
-
Temperature Control: While high temperature is needed for cracking DCPD, it also accelerates the dimerization. The key is to find an optimal temperature where the Diels-Alder reaction with allyl alcohol is rapid enough to consume the CPD. A common range is 170-185 °C.[1][8]
Q5: What is the recommended method for purifying 5-Norbornene-2-methanol?
A5: The most effective and commonly cited method for purifying 5-Norbornene-2-methanol is fractional distillation under reduced pressure .[2][8] This technique is well-suited for separating the product from unreacted starting materials, dicyclopentadiene, and other higher-boiling byproducts. High purity, in excess of 99.5%, can be achieved with an efficient distillation column.[2]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete cracking of dicyclopentadiene (DCPD).2. Reaction temperature is too low.3. Loss of volatile cyclopentadiene from the reaction vessel. | 1. Ensure cracking temperature is sufficiently high (typically >170°C).2. Increase reaction temperature to the recommended 170-185°C range.[1][8]3. Use a sealed, pressure-rated reaction vessel.[1] |
| High Dicyclopentadiene Content | 1. Rate of CPD dimerization is faster than the reaction with allyl alcohol.2. Insufficient amount of allyl alcohol. | 1. Ensure allyl alcohol is present during the in-situ cracking of DCPD.2. Use a molar excess of allyl alcohol relative to the theoretical amount of CPD. |
| Product is Predominantly endo-Isomer | 1. Reaction temperature was too low, favoring the kinetic product. | 1. Increase the reaction temperature to >180°C to favor the thermodynamic exo-isomer.[1]2. Perform a post-synthesis isomerization using a base catalyst.[3][7] |
| Presence of Polymeric Material | 1. Reaction temperature is excessively high or reaction time is too long.2. Absence of a polymerization inhibitor. | 1. Optimize reaction time and temperature to maximize product formation while minimizing polymerization.2. Consider adding a radical inhibitor if polymerization is a persistent issue.[1] |
| Difficult Purification | 1. Formation of multiple byproducts with close boiling points. | 1. Optimize reaction conditions to improve selectivity.2. Use a high-efficiency fractional distillation column under reduced pressure. |
Experimental Protocols
Protocol 1: High-Temperature Synthesis of 5-Norbornene-2-methanol (Mixture of Isomers)
This protocol is based on the principle of in-situ generation of cyclopentadiene from dicyclopentadiene in a sealed vessel.
Materials:
-
Dicyclopentadiene (DCPD)
-
Allyl alcohol
-
Pressure-rated sealed reaction vessel (e.g., a Q-tube™ or autoclave) with a magnetic stir bar
Procedure:
-
Place a magnetic stir bar into the pressure-rated reaction vessel.
-
Charge the vessel with dicyclopentadiene and allyl alcohol. A molar ratio of approximately 1:2.4 (CPD monomer equivalent to allyl alcohol) is recommended.[8] (Note: One mole of DCPD will crack to produce two moles of CPD).
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel in a heating mantle or oil bath situated on a magnetic stir plate.
-
Heat the reaction mixture to 170-185°C with vigorous stirring.[1][8] The internal pressure will rise; ensure the vessel is rated for the expected pressure at this temperature (e.g., 4-5 atm).[8]
-
Maintain the temperature and stirring for a designated time (e.g., 2-4 hours). The optimal time may need to be determined experimentally.
-
After the reaction period, cool the vessel to room temperature. Caution: Do not open the vessel until it is fully cooled, as the contents will be under pressure.
-
Open the vessel in a well-ventilated fume hood.
-
The crude product can be purified by fractional distillation under reduced pressure. The boiling point of 5-Norbornene-2-methanol is approximately 82-83°C at 10 mmHg or 97°C at 20 mmHg.[8]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of 5-Norbornene-2-methanol.
Factors Influencing Stereoselectivity
Caption: Relationship between reaction conditions and stereochemical outcome.
References
- 1. sciforum.net [sciforum.net]
- 2. US20160264498A1 - Process for the preparation of high purity norbornene alkanols and derivatives thereof - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.latech.edu [www2.latech.edu]
- 7. researchgate.net [researchgate.net]
- 8. 5-Norbornene-2-methanol | 95-12-5 [amp.chemicalbook.com]
Improving the stereoselectivity of Bicyclo[2.2.1]hept-5-en-2-ylmethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of Bicyclo[2.2.1]hept-5-en-2-ylmethanol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low endo/exo Selectivity in the Diels-Alder Reaction
-
Question: My Diels-Alder reaction between cyclopentadiene and acrolein is producing a nearly 1:1 mixture of endo and exo isomers. How can I increase the endo selectivity?
-
Answer: Low endo selectivity is a common issue. The endo product is the kinetically favored product due to secondary orbital overlap, but the exo product is often thermodynamically more stable.[1] Here are several approaches to enhance endo selectivity:
-
Temperature Control: The Diels-Alder reaction is reversible at higher temperatures.[1] High temperatures can lead to the formation of the more stable exo product. Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) will favor the kinetically controlled endo product.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance endo selectivity.[1] The Lewis acid coordinates to the carbonyl oxygen of the acrolein, lowering the energy of the dienophile's LUMO and enhancing the secondary orbital interactions that stabilize the endo transition state.[1]
-
Solvent Choice: While less impactful than temperature or catalysis, the polarity of the solvent can influence selectivity. Less polar solvents may favor the endo product. Some studies have also explored ionic liquids, which have been shown to increase the endo/exo ratio.[2][3]
-
Issue 2: Poor Enantioselectivity in the Asymmetric Synthesis
-
Question: I am using a chiral catalyst for my Diels-Alder reaction, but the enantiomeric excess (ee) of the desired this compound enantiomer is low. What factors could be contributing to this and how can I improve it?
-
Answer: Achieving high enantioselectivity depends critically on the choice of chiral catalyst and reaction conditions. Here are key areas to troubleshoot:
-
Catalyst Selection: The structure of the chiral ligand is paramount. Different chiral Lewis acids, such as those based on aluminum, boron, or titanium, show varying levels of effectiveness.[4][5] For the reaction of cyclopentadiene and α,β-unsaturated aldehydes, chiral oxazaborolidines and BINOL-derived catalysts have shown promise in affording high ee values.[4][6]
-
Catalyst Loading: Ensure the optimal catalyst loading is used. Typically, 10 mol% is a good starting point, but this may need to be optimized for your specific reaction.[4]
-
Temperature: As with diastereoselectivity, lower temperatures (e.g., -78 °C) are generally crucial for achieving high enantioselectivity.[4]
-
Solvent Effects: The choice of solvent can significantly impact enantioselectivity. In some cases, donor solvents like THF or acetonitrile have been shown to achieve maximum enantioselectivity.[4][5]
-
Purity of Reagents: Ensure that the cyclopentadiene is freshly distilled and the dienophile is pure. Impurities can interfere with the catalyst and lower the enantioselectivity.
-
Issue 3: Formation of Side Products
-
Question: Besides the desired product, I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
-
Answer: Side product formation can arise from several sources. Here are the most common issues and their solutions:
-
Dicyclopentadiene: Cyclopentadiene readily dimerizes to form dicyclopentadiene at room temperature. This is a common impurity and can reduce the yield of your desired product. Always use freshly "cracked" (monomerized) cyclopentadiene by distilling it from dicyclopentadiene just before use.
-
Polymerization of Acrolein: Acrolein is prone to polymerization, especially in the presence of Lewis acids or at elevated temperatures. Ensure the acrolein is fresh and consider adding a polymerization inhibitor if necessary. Maintaining low reaction temperatures will also help to minimize polymerization.
-
Isomerization: Depending on the reaction conditions and work-up, isomerization of the double bond in the bicyclo[2.2.1]heptene ring can occur. This is less common under standard Diels-Alder conditions but can be a concern if the product is subjected to harsh acidic or basic conditions.
-
Issue 4: Difficulty in Separating endo and exo Isomers
-
Question: I have a mixture of endo and exo this compound isomers. How can I effectively separate them?
-
Answer: The separation of endo and exo diastereomers can be challenging due to their similar physical properties.[7]
-
Column Chromatography: This is the most common method for separating the isomers.[8] A carefully optimized solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is required.[7] Gradual increases in polarity during elution can improve separation.
-
Recrystallization: If one isomer is present in a significantly higher amount and the product is a solid, recrystallization can be an effective purification method.[7] Finding a suitable solvent system where the solubility of the two isomers is sufficiently different is key.
-
Fractional Distillation: While possible in principle, the boiling points of the endo and exo isomers are often very close, making separation by fractional distillation difficult.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the Diels-Alder reaction between cyclopentadiene and acrolein?
A1: For a standard, non-catalyzed reaction, freshly distilled cyclopentadiene is slowly added to acrolein, often without a solvent or in a non-polar solvent like dichloromethane, at a low temperature (e.g., 0 °C) to control the exothermic reaction and favor the endo product. The reaction is typically stirred for several hours.
Q2: How does a Lewis acid catalyst improve the Diels-Alder reaction?
A2: A Lewis acid coordinates to the carbonyl oxygen of the acrolein. This has two main effects: it lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the reaction, and it enhances the secondary orbital interactions in the transition state, which increases the selectivity for the endo product.[1]
Q3: What is the difference between the endo and exo products in the context of the this compound synthesis?
A3: In the context of the Diels-Alder reaction to form the bicyclo[2.2.1]heptene skeleton, the endo product is the one where the substituent on the dienophile (the aldehyde group in the case of acrolein) is oriented towards the diene's double bond in the transition state.[9] The exo product has this substituent pointing away.[9] The endo product is generally the kinetic product, formed faster, while the exo is the more stable thermodynamic product.[1]
Q4: Can I use a chiral auxiliary to induce stereoselectivity?
A4: Yes, using a chiral auxiliary attached to the dienophile is a valid strategy for asymmetric synthesis. The auxiliary can sterically hinder one face of the dienophile, leading to a diastereoselective Diels-Alder reaction. The auxiliary can then be cleaved to yield the enantiomerically enriched product.
Q5: How can I confirm the stereochemistry of my product?
A5: The stereochemistry of the endo and exo isomers, as well as the enantiomers, is typically determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Specific coupling constants and the Nuclear Overhauser Effect (NOE) can help elucidate the relative stereochemistry. Chiral chromatography or the use of chiral shift reagents in NMR can be used to determine the enantiomeric excess. X-ray crystallography provides definitive proof of the stereochemistry if a suitable crystal can be obtained.
Data Presentation
Table 1: Effect of Lewis Acid Catalysts on the endo/exo Selectivity of the Diels-Alder Reaction between Cyclopentadiene and Acrolein.
| Catalyst | Solvent | Temperature (°C) | endo:exo Ratio |
| None | Neat | 20 | ~75:25 |
| AlCl₃ | CH₂Cl₂ | 0 | >90:10 |
| BF₃·OEt₂ | CH₂Cl₂ | -20 | >95:5 |
| SnCl₄ | Toluene | -78 | >98:2 |
Note: The values presented are representative and can vary based on specific reaction conditions.
Table 2: Enantioselectivity of Chiral Catalysts in the Asymmetric Diels-Alder Reaction of Cyclopentadiene and an α,β-Unsaturated Aldehyde.
| Chiral Catalyst System | Dienophile | Solvent | Temperature (°C) | Enantiomeric Excess (ee) of endo Adduct (%) |
| Chiral oxazaborolidine | Methacrolein | CH₂Cl₂ | -78 | 86 |
| BINOL-derived catalyst | Acrolein | Toluene | -78 | 96 |
| (S,S)-diazaaluminolide | 3-Acryloyl-1,3-oxazolidin-2-one | CH₂Cl₂ | -78 | 97 |
Note: These are examples from the literature and demonstrate the potential for high enantioselectivity with the appropriate choice of catalyst and conditions.[4]
Experimental Protocols
Protocol 1: General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction to Favor the endo Adduct
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dichloromethane (CH₂Cl₂) and cool the flask to -78 °C in a dry ice/acetone bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., SnCl₄, 10 mol%) to the cooled solvent.
-
Dienophile Addition: Slowly add acrolein (1.0 equivalent) to the reaction mixture.
-
Diene Addition: Add freshly distilled cyclopentadiene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude bicyclo[2.2.1]hept-5-ene-2-carbaldehyde by column chromatography on silica gel. The aldehyde can then be reduced to the corresponding alcohol, this compound, using a standard reducing agent like sodium borohydride.
Protocol 2: Asymmetric Diels-Alder Reaction using a Chiral Oxazaborolidine Catalyst
-
Catalyst Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare the chiral oxazaborolidine catalyst in situ or use a commercially available solution.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask, add the chiral catalyst (10 mol%) in an appropriate solvent (e.g., CH₂Cl₂). Cool the mixture to -78 °C.
-
Dienophile and Diene Addition: Slowly and simultaneously add the α,β-unsaturated aldehyde (1.0 equivalent) and freshly distilled cyclopentadiene (1.2 equivalents) to the catalyst solution over a period of 1-2 hours.
-
Reaction: Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (typically 6-24 hours).
-
Work-up: Quench the reaction with a suitable reagent (e.g., methanol). Follow a standard aqueous work-up procedure as described in Protocol 1.
-
Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
Caption: General reaction pathway for the Diels-Alder synthesis of Bicyclo[2.2.1]hept-5-en-2-carbaldehyde.
Caption: A typical experimental workflow for stereoselective this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ab Initio Study of the Diels-Alder Reaction of Cyclopentadiene with Acrolein in a Ionic Liquid by KS-DFT/3D-RISM-KH Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Stability of 5-Norbornene-2-methanol under acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-norbornene-2-methanol under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 5-norbornene-2-methanol?
5-Norbornene-2-methanol is generally stable under recommended storage conditions, which include keeping it in a tightly closed container in a cool, dry, and well-ventilated place.[1] However, it is incompatible with strong oxidizing agents, bases, and strong reducing agents.[2]
Q2: Is 5-norbornene-2-methanol stable under acidic conditions?
While specific data on the stability of 5-norbornene-2-methanol under acidic conditions is limited, the strained norbornene ring system can be susceptible to rearrangement or hydration of the double bond in the presence of strong acids. The alcohol functional group could also undergo acid-catalyzed etherification or elimination. Caution is advised when using 5-norbornene-2-methanol in strongly acidic environments.
Q3: What happens to 5-norbornene-2-methanol under basic conditions?
Strong bases may promote isomerization of the endo and exo isomers of 5-norbornene-2-methanol.[2] Studies on the related compound, methyl 5-norbornene-2-carboxylate, have shown that strong bases like sodium tert-butoxide can lead to rapid isomerization.[3][4][5] While the alcohol is less acidic than the alpha-proton of the ester, strong bases could potentially lead to alkoxide formation, which might participate in or catalyze side reactions.
Q4: Can the endo/exo isomer ratio of 5-norbornene-2-methanol change during a reaction?
Yes, the endo/exo isomer ratio can change, particularly under basic conditions. As observed with methyl 5-norbornene-2-carboxylate, base-promoted isomerization can alter the stereochemistry at the C2 position.[3][4][5] Researchers should be mindful of this potential for epimerization if stereochemical purity is critical for their application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low product yield in an acid-catalyzed reaction. | Degradation of the norbornene scaffold. | - Use milder acidic conditions (e.g., weaker acid, lower temperature).- Reduce reaction time.- Consider using a protective group for the alcohol functionality if it is not the reactive site. |
| Formation of unexpected byproducts. | - Acid-catalyzed rearrangement of the norbornene ring.- Wagner-Meerwein rearrangements are common in bicyclic systems under acidic conditions.- Polymerization of the norbornene double bond. | - Carefully analyze byproducts by techniques like NMR and Mass Spectrometry to identify their structures.- Adjust reaction conditions to minimize rearrangement (e.g., lower temperature, non-polar solvent). |
| Inconsistent results in a base-catalyzed reaction. | Isomerization of the starting material or product. | - Analyze the endo/exo ratio of your starting material and product using techniques like 1H NMR or GC.- Use a non-isomerizing base if stereochemistry is important.- If isomerization is unavoidable, consider if the resulting mixture of isomers is acceptable for the subsequent steps. |
| Difficulty in purifying the final product. | Presence of closely related isomers or degradation products. | - Employ high-resolution chromatographic techniques (e.g., HPLC, preparative TLC) for separation.- Consider derivatization to facilitate separation. |
Experimental Protocols
Protocol for Assessing Stability under Acidic Conditions
This protocol provides a general framework for evaluating the stability of 5-norbornene-2-methanol in an acidic solution.
-
Preparation of Test Solution: Dissolve a known concentration of 5-norbornene-2-methanol (e.g., 10 mg/mL) in a suitable solvent (e.g., THF, Dioxane).
-
Acid Treatment: To the test solution, add a specific concentration of an acid (e.g., 1M HCl).
-
Incubation: Stir the solution at a controlled temperature (e.g., room temperature, 50 °C) for a defined period (e.g., 1, 6, 24 hours).
-
Sampling and Quenching: At each time point, withdraw an aliquot of the reaction mixture and quench the acid by adding a base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted sample by GC-MS or LC-MS to identify and quantify any degradation products and the remaining 5-norbornene-2-methanol. Use 1H NMR to check for structural changes.
Protocol for Assessing Stability under Basic Conditions
This protocol outlines a method to evaluate the stability and potential isomerization of 5-norbornene-2-methanol in a basic solution.
-
Preparation of Test Solution: Dissolve a known concentration of 5-norbornene-2-methanol with a known endo/exo ratio in an anhydrous aprotic solvent (e.g., THF).
-
Base Treatment: Add a specific amount of a base (e.g., sodium methoxide, potassium tert-butoxide).
-
Incubation: Stir the solution under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature for a set duration.
-
Sampling and Quenching: At various time points, take an aliquot and quench the reaction by adding a weak acid (e.g., acetic acid).
-
Work-up: Perform an appropriate aqueous work-up to remove salts.
-
Analysis: Analyze the sample by 1H NMR to determine the endo/exo isomer ratio. Use GC-MS or LC-MS to check for any degradation products.
Data Presentation
| Run | Ester | Base | Temp (°C) | Time (h) | Solvent | Conversion (%) | Exo-ratio of NBCA (%) |
| 1 | MNBC | CH₃ONa | 60 | 24 | Methanol | 82 | 62 |
| 2 | MNBC | CH₃ONa | 60 | 17 | THF | >99 | 70 |
| 3 | MNBC | CH₃ONa | 25 | 17 | THF | 74 | 33 |
| 4 | MNBC | CH₃ONa | 25 | 17 | THF | >99 | 61 |
| 5 | MNBC | tBuONa | 60 | 17 | THF | >99 | 74 |
| 6 | MNBC | tBuONa | 25 | 17 | THF | 95 | 82 |
| 7 | MNBC | tBuONa | 5 | 21 | THF | >99 | 72 |
| 8 | MNBC | tBuOK | 25 | 17 | THF | >99 | 80 |
| 9 | MNBC | - (H₂SO₄) | 67 | 18 | THF | 77 | 50 |
Data adapted from Kanao, M., et al. (2012). International Journal of Organic Chemistry, 2, 26-30.[4][5]
Visualizations
Caption: Experimental workflow for assessing the stability of 5-norbornene-2-methanol.
Caption: Potential transformation pathways for 5-norbornene-2-methanol.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in the ROMP of Bicyclo[2.2.1]hept-5-en-2-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low conversion rates in the Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[2.2.1]hept-5-en-2-ylmethanol. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Low monomer conversion in ROMP can be a significant hurdle, leading to reduced yields and polymers that do not meet the desired molecular weight specifications. This guide provides a systematic approach to identifying and resolving the common causes of low conversion rates for this compound.
Issue: Low Monomer Conversion (<90%)
This is the most common problem encountered. The following sections break down the potential causes and provide actionable solutions.
Monomer Quality and Purity
Impurities in the monomer can act as potent inhibitors or chain-terminating agents for the ruthenium-based catalysts typically used in ROMP. The hydroxyl group in this compound itself can also be a source of catalyst deactivation if not handled correctly.
Question: My ROMP of this compound is resulting in very low to no polymer formation. What are the likely causes related to the monomer?
Answer:
Low conversion can often be traced back to the purity of the monomer and the presence of catalyst poisons. Key factors to consider are:
-
Water Content: Water can react with the Grubbs catalyst, leading to its deactivation. The monomer should be thoroughly dried before use.
-
Acidic Impurities: Acidic protons can decompose the catalyst. Purification by distillation or passing through a column of activated neutral alumina is recommended.
-
Other Functional Groups: Ensure the monomer is free from other functional groups that can coordinate to the ruthenium center and inhibit its activity.
-
Endo/Exo Isomer Ratio: While both isomers will polymerize, the exo isomer of norbornene derivatives typically exhibits a much higher polymerization rate than the endo isomer.[1] A high percentage of the endo isomer can lead to slower and potentially incomplete polymerization.
Troubleshooting Steps:
-
Monomer Purification:
-
Dry the monomer over a suitable drying agent (e.g., CaH₂) followed by distillation under reduced pressure.
-
Alternatively, pass the monomer through a short column of activated neutral alumina to remove polar impurities.
-
-
Characterization:
-
Confirm the purity of your monomer using ¹H NMR and GC-MS.
-
Determine the water content using Karl Fischer titration. For sensitive polymerizations, the water content should be below 10 ppm.[2]
-
-
Isomer Ratio Analysis:
-
Analyze the endo/exo isomer ratio of your starting material using ¹H NMR. If the endo content is high, consider enrichment of the exo isomer if high conversion rates are critical.
-
Catalyst Activity and Handling
The activity of the Grubbs catalyst is paramount for a successful ROMP. Improper handling or deactivation of the catalyst will directly lead to low conversion.
Question: I have purified my monomer, but the conversion is still low. How can I troubleshoot issues with my Grubbs catalyst?
Answer:
Catalyst-related issues are another common source of low conversion. Here are the key aspects to investigate:
-
Catalyst Deactivation: Grubbs catalysts, particularly the first-generation (G1) and second-generation (G2), are sensitive to air and moisture. They can also be deactivated by primary alcohols, such as the one present on your monomer, especially at elevated temperatures.[3][4]
-
Incorrect Catalyst Loading: The monomer-to-catalyst ratio is a critical parameter. Too little catalyst may result in incomplete polymerization, while too much can be wasteful and lead to difficulties in polymer purification.[5]
-
Catalyst Choice: The choice of catalyst generation (G1, G2, G3, or Hoveyda-Grubbs catalysts) can significantly impact the polymerization of functionalized monomers. Later generation catalysts generally exhibit higher activity and better functional group tolerance.
Troubleshooting Steps:
-
Catalyst Handling:
-
Always handle the catalyst in an inert atmosphere (e.g., a glovebox or under argon/nitrogen).
-
Use fresh, properly stored catalyst.
-
-
Optimize Catalyst Loading:
-
Start with a standard monomer-to-catalyst ratio (e.g., 200:1 to 1000:1) and adjust as needed. Higher loadings may be necessary for less reactive monomers or to overcome minor impurities.
-
-
Catalyst Selection:
-
If using G1 or G2, consider switching to a third-generation Grubbs catalyst (G3) or a Hoveyda-Grubbs catalyst, which are generally more robust and tolerant to functional groups like alcohols.
-
Reaction Conditions
The reaction environment, including the solvent and temperature, plays a crucial role in the outcome of the ROMP.
Question: What are the optimal reaction conditions for the ROMP of this compound, and how can I optimize them to improve conversion?
Answer:
Suboptimal reaction conditions can significantly hinder polymerization. Pay close attention to the following:
-
Solvent Purity and Choice: The solvent must be of high purity and thoroughly degassed to remove oxygen, which can deactivate the catalyst. The choice of solvent can also influence the polymerization kinetics.[6] Dichloromethane (DCM) and toluene are commonly used for ROMP.
-
Temperature: While higher temperatures can increase the rate of polymerization, they can also accelerate catalyst decomposition, especially in the presence of the alcohol functionality on the monomer.[2]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. The reaction should be monitored to determine the point of completion.
Troubleshooting Steps:
-
Solvent Preparation:
-
Use anhydrous, deoxygenated solvents. Solvents should be purified using a solvent purification system or by standard distillation techniques followed by degassing (e.g., by three freeze-pump-thaw cycles).
-
-
Temperature Optimization:
-
Start the polymerization at room temperature. If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) may be beneficial, but monitor for signs of catalyst decomposition (e.g., a color change from purple/brown to black).
-
-
Monitoring the Reaction:
-
Track the disappearance of the monomer's olefinic protons (~6 ppm) and the appearance of the polymer's broad olefinic proton signals (~5.5 ppm) using ¹H NMR spectroscopy. Alternatively, monitor the reaction by TLC or GC.
-
Data Presentation
The following table summarizes the effect of various parameters on the conversion rate in the ROMP of norbornene derivatives, providing a general guideline for troubleshooting.
| Parameter | Condition 1 | Conversion (%) | Condition 2 | Conversion (%) | Rationale and Reference |
| Monomer Isomer | endo-Dicyclopentadiene | Low (<5% in 2h) | exo-Dicyclopentadiene | High (>95% in <1 min) | The exo isomer is sterically more accessible and has a higher ring strain, leading to significantly faster polymerization rates.[1] |
| Catalyst Loading | 0.04 wt% GC | ~90 | 0.2 wt% GC | >98 | Increasing catalyst concentration leads to faster gelation and higher conversion, though an optimal concentration exists to balance performance and cost.[5] |
| Solvent | Toluene | Moderate | Dichloromethane | High | Solvent choice affects catalyst solubility and stability, influencing polymerization kinetics. Dichloromethane is often a good solvent for Grubbs catalysts.[6] |
| Temperature | 20 °C | Moderate | 50 °C | High (initially) | Higher temperatures increase reaction rates but can also lead to faster catalyst decomposition, potentially limiting final conversion.[2] |
Experimental Protocols
General Protocol for the ROMP of this compound
This protocol provides a starting point for the polymerization. Optimization may be required based on the specific catalyst and desired polymer properties.
Materials:
-
This compound (purified and dried)
-
Grubbs catalyst (e.g., 2nd or 3rd generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Monomer and Catalyst Preparation:
-
In a glovebox, weigh the desired amount of this compound into a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in the anhydrous, deoxygenated solvent to the desired concentration (e.g., 0.5-1.0 M).
-
In a separate vial, weigh the appropriate amount of Grubbs catalyst (e.g., for a 500:1 monomer-to-catalyst ratio) and dissolve it in a small amount of the solvent.
-
-
Polymerization:
-
While stirring the monomer solution, rapidly inject the catalyst solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by taking aliquots for ¹H NMR analysis or by observing the increase in viscosity of the solution.
-
-
Quenching and Precipitation:
-
Once the desired conversion is reached (or after a set time), quench the polymerization by adding a few drops of ethyl vinyl ether. Stir for 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.
-
-
Isolation and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the ROMP of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting low conversion rates in ROMP experiments.
Frequently Asked Questions (FAQs)
Q1: Can I perform the ROMP of this compound in an aqueous medium?
A1: While aqueous ROMP is possible, it presents significant challenges, especially with a monomer containing a hydroxyl group. The presence of water and hydroxide ions can lead to rapid catalyst decomposition.[7] Successful aqueous ROMP often requires the use of water-soluble catalysts and careful control of pH, and may not be ideal for this specific monomer without significant optimization.[8]
Q2: My polymerization starts but then seems to stop before reaching full conversion. What could be the cause?
A2: This is a classic sign of catalyst deactivation during the reaction. The hydroxyl group on your monomer can contribute to this, especially with first and second-generation Grubbs catalysts.[3][4] Other potential causes include impurities being introduced during the reaction or the presence of oxygen. Ensure all reagents and the reaction atmosphere are scrupulously clean and inert.
Q3: Does the stereochemistry of the resulting polymer matter?
A3: The cis/trans ratio of the double bonds in the polymer backbone can be influenced by the catalyst, monomer, and reaction conditions.[9] This can affect the physical properties of the final polymer, such as its crystallinity and solubility. While not directly related to conversion, it is an important characteristic to consider.
Q4: How can I remove the residual ruthenium catalyst from my polymer?
A4: Several methods can be used to remove the residual catalyst, which is often colored. Precipitation in methanol is the first step. For further purification, you can redissolve the polymer and treat it with a scavenger resin or pass it through a short column of silica gel or activated carbon.
Q5: What is a typical polydispersity index (PDI) for a well-controlled ROMP?
A5: A living ROMP, where initiation is fast and termination is absent, can produce polymers with very narrow molecular weight distributions. A PDI value close to 1.0 (typically < 1.1) is indicative of a well-controlled polymerization.[10] If your PDI is high, it may suggest issues with slow initiation, chain transfer, or catalyst deactivation.
References
- 1. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. Decomposition of Ruthenium Olefin Metathesis Catalyst | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Ring-Opening Metathesis Polymerization (ROMP) under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of ring-opening metathesis polymerization (ROMP) under physiologically relevant conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
Catalyst deactivation in the polymerization of 5-Norbornene-2-methanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding catalyst deactivation during the Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornene-2-methanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my polymerization of 5-Norbornene-2-methanol sluggish, incomplete, or failing entirely?
A1: The most common issue is catalyst deactivation caused by the monomer's primary alcohol (-CH₂OH) functional group. Ruthenium-based catalysts, such as Grubbs catalysts, are known to react with primary alcohols. This interaction can lead to the formation of ruthenium hydride or carbonyl species that are inactive towards metathesis, thus halting the polymerization.[1] Other factors include impurities in the monomer or solvent (e.g., water, oxygen, peroxides), or using a catalyst that is not well-suited for functionalized monomers.[2]
Q2: What are the visual or analytical signs of catalyst deactivation in my reaction?
A2: Signs of catalyst deactivation can include:
-
Incomplete Monomer Conversion: The reaction stalls before all the monomer is consumed, which can be confirmed by techniques like ¹H NMR spectroscopy by observing the persistence of monomer vinyl signals.
-
Low Polymer Yield: After precipitation and drying, the mass of the obtained polymer is significantly lower than theoretically expected.
-
Broad Molecular Weight Distribution: Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) may show a broad or multimodal distribution, indicating poor control over the polymerization process.
-
Color Change: While not always definitive, an unexpected color change in the reaction mixture that deviates from the typical progression for an active catalyst might suggest decomposition.
Q3: How can I minimize or prevent catalyst deactivation when polymerizing 5-Norbornene-2-methanol?
A3: Several strategies can be employed:
-
Protect the Alcohol Group: Temporarily protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another stable protecting group can prevent its interaction with the catalyst. The protecting group can then be removed post-polymerization.
-
Choose a More Robust Catalyst: Second-generation (GII) and third-generation (G3) Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, generally exhibit higher tolerance to functional groups compared to the first-generation (GI) catalyst.[3][4][5]
-
Optimize Reaction Conditions: Running the polymerization at lower temperatures (e.g., 0°C) can sometimes slow down the deactivation pathways relative to the polymerization rate.[6] Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[2]
-
Ensure High Purity of Reagents: Use freshly distilled and thoroughly degassed solvents. Purify the 5-Norbornene-2-methanol monomer, for instance by distillation, to remove potential inhibiting impurities.
Q4: Which Grubbs catalyst generation is recommended for polymerizing monomers with alcohol groups?
A4: Second-generation (e.g., GII, Hoveyda-Grubbs II) and third-generation (G3) catalysts are highly recommended. They are designed to be more stable and maintain high activity in the presence of various functional groups, including alcohols.[4][5] While the first-generation catalyst (GI) can be sensitive to alcohols, GII and subsequent generations offer a much greater chance of success.[7][1]
Q5: My catalyst appears to be inactive even with a simple olefin. What should I check?
A5: If a catalyst fails with a standard, non-functionalized monomer, the issue likely lies with the catalyst itself or the general reaction setup.
-
Catalyst Integrity: Ensure the catalyst has been stored properly under an inert atmosphere and away from light and heat. Catalyst decomposition can occur over time, even with proper storage.
-
Solvent Purity: Solvents, particularly ethers like THF, can form peroxides upon storage, which are potent catalyst poisons.[2] Use freshly purified and degassed solvents.
-
Atmosphere Control: Verify the integrity of your inert atmosphere setup (glovebox or Schlenk line) to ensure no oxygen or moisture is entering the reaction.
Quantitative Data on Catalyst Performance
The following table summarizes typical experimental data for the ROMP of functionalized norbornenes, highlighting the impact of catalyst choice and loading on polymerization efficiency.
| Catalyst Type | Monomer:Catalyst Ratio | Catalyst Loading (mol%) | Reaction Time (h) | Monomer Conversion (%) | Notes |
| Grubbs I (GI) | 100:1 | 1.0 | 4 | < 20 | Significant deactivation observed in the presence of primary alcohols.[7] |
| Grubbs II (GII) | 200:1 | 0.5 | 2 | > 95 | High tolerance to functional groups leads to efficient polymerization.[4] |
| Grubbs III (G3) | 500:1 | 0.2 | 1 | > 98 | Very high activity allows for lower catalyst loadings and faster reactions.[6] |
| Hoveyda-Grubbs II | 300:1 | 0.33 | 2 | > 95 | Excellent stability and functional group tolerance.[5] |
Experimental Protocols
Protocol 1: General ROMP of 5-Norbornene-2-methanol
This protocol provides a general procedure for the polymerization using a second-generation Grubbs catalyst.
Materials:
-
5-Norbornene-2-methanol (purified by distillation)
-
Grubbs Second-Generation Catalyst (GII)
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask or glovebox environment
Procedure:
-
In a glovebox or under a positive pressure of argon, add 5-Norbornene-2-methanol (e.g., 500 mg, 4.03 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous, degassed DCM (e.g., to achieve a 0.5 M concentration).
-
In a separate vial, weigh the Grubbs II catalyst (e.g., for a 200:1 monomer-to-catalyst ratio, use ~8.5 mg, 0.02 mmol). Dissolve the catalyst in a small amount of anhydrous, degassed DCM (e.g., 1 mL).
-
Rapidly inject the catalyst solution into the stirring monomer solution. The reaction mixture typically turns from purple/brown to dark brown.
-
Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by observing the increase in viscosity.
-
To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for an additional 20 minutes.[8]
-
Remove the flask from the inert atmosphere and precipitate the polymer by slowly pouring the viscous solution into a large volume of cold, stirring methanol (e.g., 200 mL).
-
Collect the white, stringy polymer by vacuum filtration, wash with additional methanol, and dry in a vacuum oven to a constant weight.
Protocol 2: Small-Scale Parallel Screening for Troubleshooting
This protocol helps diagnose issues with monomer/solvent purity or catalyst activity.
Procedure:
-
Set up four separate, small-scale reactions (e.g., using 50 mg of monomer each) in parallel in a glovebox.
-
Reaction A (Baseline): Use your standard, purified monomer, freshly distilled solvent, and a fresh batch of catalyst.
-
Reaction B (Monomer Check): Use unpurified or an old batch of monomer with fresh solvent and catalyst.
-
Reaction C (Solvent Check): Use your standard monomer and fresh catalyst, but with solvent from a bottle that has been in use for some time.
-
Reaction D (Catalyst Check): Use your standard monomer and fresh solvent, but with an old batch of catalyst or one suspected of being compromised.
-
Run all reactions under identical conditions (concentration, temperature, time).
-
Compare the outcomes. If only Reaction A proceeds well, it points to purity issues with your standard reagents (B and C) or catalyst batch (D). If none proceed, it may indicate a more fundamental issue with the reaction conditions or inert atmosphere.
Visualizations
References
Controlling the molecular weight of polymers from Bicyclo[2.2.1]hept-5-en-2-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening metathesis polymerization (ROMP) of Bicyclo[2.2.1]hept-5-en-2-ylmethanol. The focus is on controlling the molecular weight of the resulting polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for polymerizing this compound and controlling its molecular weight?
A1: The most effective method is Ring-Opening Metathesis Polymerization (ROMP). This is a living polymerization technique that, with the right catalyst, is highly tolerant of functional groups like the hydroxyl group in this compound. Molecular weight can be controlled in two primary ways: by adjusting the monomer-to-catalyst ratio in a living polymerization, or more effectively and economically, by introducing a chain transfer agent (CTA).
Q2: Which catalysts are recommended for the ROMP of this compound?
A2: Ruthenium-based Grubbs' catalysts are highly recommended due to their excellent functional group tolerance and robustness.[1]
-
Grubbs' 3rd Generation Catalyst (G3) is often preferred for its fast initiation and high activity, which can lead to polymers with lower polydispersity.[1][2]
-
Grubbs' 2nd Generation Catalyst (G2) and Hoveyda-Grubbs 2nd Generation Catalyst (HG-II) are also effective and may be more cost-effective options.[1][3]
Q3: How do Chain Transfer Agents (CTAs) work to control molecular weight in this system?
A3: CTAs are molecules that can react with the propagating polymer chain in a reversible or degenerative manner. In the context of ROMP, acyclic olefins or dienes can act as CTAs. The growing polymer chain reacts with the CTA, terminating that chain and generating a new catalytic species that can initiate a new polymer chain. The molecular weight of the resulting polymer is then determined by the ratio of monomer to CTA, allowing for catalytic use of the expensive ruthenium initiator.[1][4][5] Monosubstituted 1,3-dienes and styrene derivatives are effective CTAs for norbornene derivatives.[1][4][5]
Q4: Can the hydroxyl group of this compound interfere with the polymerization?
A4: The hydroxyl group is generally well-tolerated by Grubbs' catalysts.[3][6] However, like any protic group, it can potentially interact with the ruthenium catalyst, especially at higher temperatures or with certain catalyst variants. To minimize potential side reactions, it is crucial to use high-purity, dry monomer and solvents. If issues persist, protection of the hydroxyl group (e.g., as a silyl ether) can be considered, followed by deprotection after polymerization.[6]
Troubleshooting Guides
Issue 1: Low or No Monomer Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the catalyst has been stored under an inert atmosphere and is not expired.- Use a fresh batch of catalyst.- Consider a different generation of Grubbs' catalyst (e.g., G3 for higher activity). |
| Impurities in Monomer or Solvent | - Purify the monomer (e.g., by distillation or column chromatography) to remove any inhibitors.- Use anhydrous, deoxygenated solvents. Traces of water, oxygen, or other protic impurities can deactivate the catalyst. |
| Incorrect Reaction Temperature | - Most ROMP reactions with Grubbs' catalysts proceed well at room temperature to 40°C. Excessively high temperatures can lead to catalyst decomposition. |
Issue 2: Broad Polydispersity Index (PDI > 1.3)
| Possible Cause | Troubleshooting Steps |
| Slow Initiation Compared to Propagation | - Use a faster-initiating catalyst like Grubbs' 3rd Generation (G3).[2]- Ensure rapid and homogenous mixing of the catalyst with the monomer solution. |
| Chain Transfer to Solvent or Impurities | - Use a non-coordinating, anhydrous solvent like dichloromethane (DCM) or toluene.- Rigorously purify all reagents. |
| Secondary Metathesis Reactions ("Backbiting") | - This is less common with strained monomers like norbornenes but can occur. Lowering the reaction temperature or using a less active catalyst might help. |
Issue 3: Inconsistent Molecular Weight Control
| Possible Cause | Troubleshooting Steps |
| Inaccurate Reagent Ratios | - Carefully and accurately measure the monomer, catalyst, and CTA ratios, as these directly determine the final molecular weight.- Prepare stock solutions of the catalyst and CTA for more precise additions. |
| Inefficient Chain Transfer | - Ensure the chosen CTA is suitable for the monomer and catalyst system. For norbornenes, monosubstituted 1,3-dienes or styrenes are good starting points.[1][4][5]- The reaction may require more time for the chain transfer equilibrium to be established. |
| Partial Catalyst Deactivation | - If a portion of the catalyst is deactivated at the beginning of the reaction, the effective monomer-to-catalyst ratio will be higher than calculated, leading to a higher molecular weight. Address this by improving reagent purity and inert atmosphere techniques. |
Data Presentation
The molecular weight of the polymer of this compound can be effectively controlled by varying the monomer-to-chain transfer agent ratio. The following table provides an illustrative example based on the polymerization of a functionalized norbornene imide using a chain transfer agent, demonstrating the expected trend.
Table 1: Illustrative Example of Molecular Weight Control using a Chain Transfer Agent (CTA)
| Entry | Monomer:CTA Ratio | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| 1 | 50:1 | 10.2 | 11.5 | 1.13 |
| 2 | 100:1 | 20.5 | 22.8 | 1.11 |
| 3 | 200:1 | 41.1 | 46.0 | 1.12 |
| 4 | 400:1 | 82.3 | 92.2 | 1.12 |
Note: This data is representative of typical results for ROMP of functionalized norbornenes and serves as a guideline. Actual values for poly(this compound) may vary.
Experimental Protocols
Protocol 1: Molecular Weight Control via Monomer-to-Initiator Ratio (Living Polymerization)
This protocol aims for a target degree of polymerization (DP) of 100.
Materials:
-
This compound (purified, dry)
-
Grubbs' 3rd Generation Catalyst (G3)
-
Anhydrous, deoxygenated dichloromethane (DCM)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
Procedure:
-
In a glovebox, prepare a stock solution of G3 in DCM (e.g., 1 mg/mL).
-
In a separate vial, dissolve this compound (e.g., 124.18 mg, 1.0 mmol, 100 equivalents) in DCM (e.g., 2 mL).
-
Add the required amount of the G3 stock solution (e.g., for a 100:1 ratio, add 0.01 mmol of G3) to the monomer solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the monomer is fully consumed (monitor by TLC or ¹H NMR).
-
Quench the polymerization by adding a few drops of ethyl vinyl ether and stir for 20 minutes.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Filter and collect the polymer, wash with fresh methanol, and dry under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine Mn, Mw, and PDI.
Protocol 2: Molecular Weight Control using a Chain Transfer Agent (Catalytic Polymerization)
This protocol aims for a target molecular weight determined by the monomer-to-CTA ratio.
Materials:
-
This compound (purified, dry)
-
Grubbs' 2nd or 3rd Generation Catalyst (G2 or G3)
-
Chain Transfer Agent (CTA), e.g., 1,5-hexadiene or 4-vinylbenzyl alcohol
-
Anhydrous, deoxygenated dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
In a glovebox, dissolve this compound (e.g., 1.24 g, 10 mmol) and the CTA (e.g., for a 100:1 monomer:CTA ratio, add 0.1 mmol of CTA) in DCM.
-
In a separate vial, dissolve the Grubbs' catalyst (e.g., for a 1000:1 monomer:catalyst ratio, add 0.01 mmol of G2 or G3).
-
Add the catalyst solution to the monomer/CTA solution with vigorous stirring.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench and precipitate the polymer as described in Protocol 1.
-
Characterize the polymer by GPC.
Visualizations
Caption: Workflow for controlled ROMP of this compound.
Caption: Mechanism of ROMP and the role of a Chain Transfer Agent (CTA).
References
- 1. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomerization of endo- to exo-5-Norbornene-2-methanol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the isomerization of endo-5-norbornene-2-methanol to its exo isomer. The information presented is primarily derived from studies on the analogous compound, methyl 5-norbornene-2-carboxylate, and should serve as a foundational guide for your experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for isomerizing endo- to exo-norbornene derivatives?
A1: The isomerization of endo- to exo-norbornene derivatives bearing an alpha-proton to a carbonyl or a related functional group is typically achieved through base-catalyzed epimerization.[1] A strong base is used to deprotonate the carbon atom adjacent to the activating group, forming a planar carbanion intermediate.[2][3] Reprotonation can then occur from either face, leading to a thermodynamic equilibrium mixture of the endo and exo isomers. The exo isomer is generally the thermodynamically more stable product.[4]
Q2: How can the ratio of endo to exo isomers in my sample be determined?
A2: The most effective and common method for determining the endo/exo isomer ratio is ¹H NMR spectroscopy.[1] The distinct spatial arrangement of protons in the endo and exo isomers results in different chemical shifts, which allows for the integration of characteristic peaks to quantify the relative amounts of each isomer.[1][2]
Q3: Which bases are recommended for this isomerization?
A3: For related norbornene carboxylates, stronger bases have been shown to be more effective in promoting rapid isomerization.[2][5][6] Sodium tert-butoxide (tBuONa) has been demonstrated to achieve rapid equilibration.[2][5][6] While sodium methoxide (CH₃ONa) can also be used, it may require elevated temperatures to reach equilibrium in a reasonable timeframe.[2]
Q4: What solvents are suitable for the isomerization reaction?
A4: Anhydrous aprotic solvents are generally preferred to prevent quenching of the carbanion intermediate. Tetrahydrofuran (THF) has been successfully used in the isomerization of related norbornene derivatives.[2][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion to the exo isomer. | The base is not strong enough to efficiently deprotonate the alpha-carbon. | Switch to a stronger base such as sodium tert-butoxide (tBuONa) or potassium tert-butoxide (tBuOK).[2][6] |
| The reaction has not yet reached thermodynamic equilibrium. | Increase the reaction time or elevate the temperature. For example, with sodium methoxide, increasing the temperature from room temperature to 40-60°C significantly improves the rate of isomerization for the methyl ester analogue.[2] | |
| The base has been deactivated by moisture or other protic impurities. | Ensure all reagents and solvents are anhydrous. Dehydrate solvents by established methods, such as distillation from sodium/benzophenone for THF.[3][5] | |
| Undesired side products or decomposition. | The reaction temperature is too high, leading to decomposition. | If using a strong base that allows for rapid isomerization at lower temperatures, avoid unnecessarily high temperatures. |
| Presence of oxygen or other reactive species. | Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the carbanion intermediate.[3][5] | |
| Difficulty in purifying the exo isomer. | The endo and exo isomers have very similar physical properties. | Column chromatography is a common method for separating endo and exo isomers.[1] Fractional distillation under reduced pressure may also be a viable option for separating the alcohol isomers.[7] |
Experimental Protocols
Adapted Protocol for Isomerization (from Methyl 5-Norbornene-2-carboxylate)
This protocol is for the isomerization of methyl 5-norbornene-2-carboxylate and should be adapted and optimized for 5-norbornene-2-methanol.
A general procedure involves charging a two-necked flask equipped with a dropping funnel with a THF solution of a base (e.g., 1 M sodium tert-butoxide) under a nitrogen atmosphere.[3][5] The endo-rich 5-norbornene-2-methanol is then added to the flask and stirred at room temperature.[3][5] The progress of the reaction should be monitored by taking aliquots and analyzing the endo/exo ratio by ¹H NMR. Once equilibrium is reached, the reaction can be quenched, for example, by the addition of an acid to neutralize the base.[5] The product can then be extracted and purified.
Quantitative Data
Table 1: Effect of Base on the Isomerization of Methyl 5-Norbornene-2-carboxylate in THF at 25°C [2][6]
| Base | exo Isomer Content at Equilibrium (%) |
| Sodium methoxide (CH₃ONa) | ~35% (did not reach equilibrium) |
| Sodium tert-butoxide (tBuONa) | ~60% |
| Potassium tert-butoxide (tBuOK) | ~60% |
Table 2: Temperature Dependence of Isomerization of Methyl 5-Norbornene-2-carboxylate with Sodium Methoxide [2]
| Temperature (°C) | Time to Reach Equilibrium (approx.) | exo Isomer Content at Equilibrium (%) |
| 25 | > 24 hours | ~35% (not at equilibrium) |
| 40 | ~2 hours | ~50% |
| 60 | < 2 hours | ~50% |
Visualizations
Caption: Troubleshooting workflow for low exo isomer yield.
Caption: Base-catalyzed endo-exo isomerization pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 3. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 4. www2.latech.edu [www2.latech.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. JP5861884B2 - Method for producing exo-type norbornene compound - Google Patents [patents.google.com]
Validation & Comparative
Comparative Reactivity of Endo vs. Exo Isomers of 5-Norbornene-2-methanol in Ring-Opening Metathesis Polymerization (ROMP)
A comprehensive guide for researchers, scientists, and drug development professionals on the differential polymerization behavior of 5-Norbornene-2-methanol stereoisomers.
The stereochemistry of norbornene-based monomers plays a pivotal role in their reactivity during Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for the synthesis of functional polymers with diverse applications in materials science and medicine. This guide provides an objective comparison of the ROMP reactivity of the endo and exo isomers of 5-Norbornene-2-methanol, supported by established principles and experimental data from related systems.
Executive Summary
Data Presentation: Comparative Reactivity and Polymer Properties
The following table summarizes the expected differences in ROMP performance between the endo and exo isomers of 5-Norbornene-2-methanol based on established trends for norbornene derivatives. The values for relative polymerization rates are illustrative to highlight the expected magnitude of difference.
| Isomer | Structure | Expected Relative Polymerization Rate | Expected Polymer Properties |
| endo-5-Norbornene-2-methanol | ![]() | Low | - Lower molecular weight polymers may be obtained under identical reaction times.- Broader molecular weight distribution (polydispersity index - PDI) may be observed. |
| exo-5-Norbornene-2-methanol | ![]() | High (10-100x > endo) | - Higher molecular weight polymers are readily achievable.- Narrower molecular weight distribution (lower PDI), indicative of a more controlled polymerization. |
Logical Relationship: Steric Hindrance and Reactivity
The difference in reactivity between the endo and exo isomers is a direct consequence of the steric environment around the reactive double bond. The following diagram illustrates this relationship.
Caption: Steric hindrance in the endo isomer impedes catalyst approach.
Experimental Protocols
The following is a general experimental protocol for the Ring-Opening Metathesis Polymerization of 5-Norbornene-2-methanol isomers using a Grubbs-type catalyst. This protocol can be adapted for both endo and exo isomers.
Materials:
-
endo- or exo-5-Norbornene-2-methanol (monomer)
-
Grubbs' Catalyst (e.g., Grubbs' 2nd or 3rd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Monomer and Solvent Preparation: The monomer, 5-norbornene-2-methanol, should be dried and degassed prior to use. The solvent must be rigorously dried and deoxygenated, typically by passing it through a solvent purification system or by distillation over a suitable drying agent followed by sparging with an inert gas (e.g., argon or nitrogen).
-
Catalyst Solution Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare a stock solution of the Grubbs' catalyst in the chosen anhydrous, degassed solvent. The concentration will depend on the desired monomer-to-catalyst ratio.
-
Polymerization:
-
In a Schlenk flask under an inert atmosphere, dissolve the desired amount of 5-norbornene-2-methanol isomer in the anhydrous, degassed solvent.
-
Stir the solution at the desired reaction temperature (typically room temperature).
-
Using a syringe, rapidly inject the required volume of the catalyst solution into the monomer solution to initiate the polymerization.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by techniques such as ¹H NMR spectroscopy (to observe the disappearance of monomer vinyl protons) or Gel Permeation Chromatography (GPC) (to follow the increase in polymer molecular weight). Due to the expected lower reactivity of the endo isomer, longer reaction times will likely be necessary to achieve high conversion.
-
-
Termination and Precipitation:
-
Once the desired conversion is reached or after a set reaction time, terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.
-
Stir the solution for an additional 20-30 minutes to ensure complete deactivation of the catalyst.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
-
Characterization: The resulting polymer can be characterized by various techniques, including:
-
¹H and ¹³C NMR spectroscopy to confirm the polymer structure.
-
Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
-
Experimental Workflow
The general workflow for conducting a ROMP experiment is outlined in the diagram below.
A Comparative Guide to the Structural Elucidation of Bicyclo[2.2.1]hept-5-en-2-ylmethanol Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography against alternative spectroscopic techniques for the structural characterization of Bicyclo[2.2.1]hept-5-en-2-ylmethanol derivatives. These rigid bicyclic scaffolds are crucial building blocks in the synthesis of complex organic molecules and pharmaceuticals.
While X-ray crystallography offers an unparalleled, high-resolution snapshot of a molecule's solid-state conformation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable data regarding the molecule's structure and dynamics in solution. This guide presents a head-to-head comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analytical approach for their specific needs.
At a Glance: X-ray Crystallography vs. Alternative Analytical Techniques
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. However, its primary limitation is the requirement for a high-quality single crystal. Spectroscopic methods, on the other hand, can provide a wealth of structural information on samples in various states.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Sample State | Crystalline Solid | Solution or Solid-State | Solid, Liquid, or Gas | Solid, Liquid, or Gas |
| Information Yield | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, stereochemistry, dynamic processes in solution | Presence of functional groups | Molecular weight, elemental composition, fragmentation pattern |
| Resolution | Atomic (sub-Ångström) | Atomic, but lower than X-ray | Functional group level | Molecular level |
| Key Advantage | Unambiguous determination of absolute and relative stereochemistry | Provides data on solution-state conformation and dynamics | Rapid and non-destructive | High sensitivity and requires minimal sample |
| Key Limitation | Requires a single crystal of suitable size and quality | Can be complex to interpret for large molecules; less precise for bond lengths/angles | Provides limited information on the overall 3D structure | Provides limited stereochemical information |
Case Study: Analysis of a Bicyclo[2.2.1]hept-5-ene Derivative
As the crystal structure of the parent this compound is not publicly available, this guide will use data from a closely related derivative, 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide , for which X-ray crystallographic data has been published, to illustrate the comparative power of different analytical techniques.
Quantitative Data Comparison
The following table summarizes the type of quantitative data that can be obtained from X-ray crystallography and NMR for a derivative like 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide.
| Parameter | X-ray Crystallography Data (Hypothetical Values for a Derivative) | NMR Spectroscopy Data (Expected) |
| Stereochemistry | Unambiguous assignment of exo and endo isomers. | Inferred from coupling constants (e.g., J-coupling) and Nuclear Overhauser Effect (NOE) data. |
| Unit Cell | a = 10.5 Å, b = 11.0 Å, c = 9.5 Å, α = 90°, β = 90°, γ = 90° | Not Applicable |
| Space Group | Orthorhombic, P2₁2₁2₁ | Not Applicable |
| Key Bond Lengths | C=C: ~1.34 Å, C-Cl: ~1.77 Å, C-N: ~1.33 Å | Not directly measured, can be inferred from computational models correlated with NMR data. |
| Key Bond Angles | C-C-Cl: ~110°, O=C-N: ~123° | Not directly measured. |
| ¹H Chemical Shifts | Not Applicable | Olefinic protons (δ ~6 ppm), Bridgehead protons (δ ~3 ppm), Methylene protons (δ ~1-2 ppm) |
| ¹³C Chemical Shifts | Not Applicable | Olefinic carbons (δ ~135 ppm), Carbonyl carbon (δ ~175 ppm), Aliphatic carbons (δ ~20-50 ppm) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound. A suitable solvent system must be empirically determined.
-
Crystal Mounting : A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection : The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition : The sample is placed in the NMR spectrometer.
-
¹H NMR : A standard one-pulse experiment is performed to obtain the proton spectrum.
-
¹³C NMR : A proton-decoupled experiment is run to obtain the carbon spectrum.
-
2D NMR (COSY, HSQC, HMBC, NOESY) : These experiments are performed to establish connectivity and spatial relationships between nuclei.
-
-
Data Processing and Analysis : The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS). The spectra are then interpreted to elucidate the molecular structure.
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition : The sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis : The absorption bands in the spectrum are correlated to the presence of specific functional groups (e.g., O-H, C=C, C=O).
Mass Spectrometry (MS)
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a gas or liquid chromatograph.
-
Ionization : The sample is ionized using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical pathways, the following diagrams are provided.
General experimental workflow for the structural analysis of this compound derivatives.
Decision pathway for selecting an analytical technique for stereochemical determination.
Conclusion
The structural elucidation of this compound derivatives is best approached with a combination of analytical techniques. Single-crystal X-ray crystallography remains the gold standard for unequivocally determining the absolute and relative stereochemistry in the solid state. However, its reliance on high-quality crystals can be a significant bottleneck.
NMR spectroscopy serves as a powerful and often complementary technique, providing detailed structural and dynamic information in solution, which is often more relevant to the biological context. When single crystals are unobtainable, a thorough 2D NMR analysis is the most reliable alternative for stereochemical assignment. IR spectroscopy and mass spectrometry are essential supporting techniques for confirming functional groups and molecular weight, respectively.
Ultimately, the choice of analytical method will depend on the specific research question, the nature of the sample, and the available resources. For the unambiguous determination of complex stereochemistry, the pursuit of a crystal structure is highly recommended. For understanding the behavior of these molecules in a more biologically relevant environment, in-depth NMR studies are indispensable.
Spectroscopic Face-Off: A Comparative Guide to Polymers from Endo and Exo 5-Norbornene-2-methanol
For researchers, scientists, and drug development professionals, this guide offers an objective spectroscopic comparison of polymers synthesized from the endo and exo isomers of 5-Norbornene-2-methanol. This analysis, supported by experimental data from scientific literature, aims to elucidate the structural nuances that arise from the stereochemistry of the monomer.
The orientation of the hydroxymethyl group in the 5-norbornene-2-methanol monomer—either in the endo or exo position—plays a crucial role in its polymerization behavior, particularly in Ring-Opening Metathesis Polymerization (ROMP), and influences the spectroscopic characteristics of the resulting polymers. The exo isomer is generally more reactive in ROMP due to reduced steric hindrance at the double bond for the approaching catalyst. This guide provides a detailed look at the spectroscopic differences between the polymers derived from these two isomers.
Key Spectroscopic Comparisons
The primary techniques for comparing the polymeric structures are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy. These methods reveal subtle differences in the polymer backbone and the environment of the pendant hydroxymethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectra of the polymers are characterized by broad peaks corresponding to the polymer backbone and the pendant group. The most significant differences are expected in the chemical shifts of the protons on the cyclopentane ring and the methylene protons of the hydroxymethyl group, which are influenced by the stereochemistry of the polymer chain.
¹³C NMR Spectroscopy: The carbon NMR spectra provide detailed information about the microstructure of the polymer, including the tacticity (isotactic, syndiotactic, or atactic) and the presence of cis or trans double bonds in the backbone. The chemical shifts of the carbons in the cyclopentane ring and the methylene carbon of the pendant group are sensitive to the initial monomer geometry.
Table 1: Comparative ¹H and ¹³C NMR Data for Polymers of endo- and exo-5-Norbornene-2-methanol
| Polymer | Spectroscopic Feature | Chemical Shift (δ) / ppm | Notes |
| Poly(exo-5-Norbornene-2-methanol) | ¹H NMR: Olefinic Protons | ~5.2-5.5 | Broad multiplet, characteristic of the double bond in the polynorbornene backbone. |
| ¹H NMR: Aliphatic Protons | ~0.8-3.0 | Broad multiplets corresponding to the saturated protons of the norbornene ring system. | |
| ¹H NMR: -CH₂O- Protons | ~3.3-3.7 | Broad multiplet, influenced by the polymer chain conformation. | |
| ¹³C NMR: Olefinic Carbons | ~130-135 | Resonances of the C=C double bond in the polymer backbone. | |
| ¹³C NMR: Aliphatic Carbons | ~30-50 | Resonances of the saturated carbons in the cyclopentane ring. | |
| ¹³C NMR: -CH₂O- Carbon | ~65-68 | Chemical shift can be sensitive to the local polymer environment.[1] | |
| Poly(endo-5-Norbornene-2-methanol) | ¹H NMR: Olefinic Protons | Data not explicitly found in literature | Expected to be in a similar region to the exo polymer, with potential minor shifts. |
| ¹H NMR: Aliphatic Protons | Data not explicitly found in literature | Differences in peak shape and chemical shifts are expected due to different stereochemistry. | |
| ¹H NMR: -CH₂O- Protons | Data not explicitly found in literature | The chemical shift is likely to differ from the exo polymer due to the different spatial arrangement. | |
| ¹³C NMR: Olefinic Carbons | Data not explicitly found in literature | Expected to be in a similar region to the exo polymer. | |
| ¹³C NMR: Aliphatic Carbons | Data not explicitly found in literature | Significant differences in chemical shifts are anticipated compared to the exo polymer, reflecting the different tacticity. | |
| ¹³C NMR: -CH₂O- Carbon | Data not explicitly found in literature | The chemical shift is expected to be different from that of the exo polymer. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the polymers. Both polymers will exhibit characteristic peaks for the O-H, C-H, and C=C bonds. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may arise from the different stereochemistry of the polymer chains.
Table 2: Comparative FT-IR Data for Polymers of endo- and exo-5-Norbornene-2-methanol
| Polymer | Vibrational Mode | Peak Position (cm⁻¹) | Appearance |
| Poly(exo-5-Norbornene-2-methanol) | O-H stretch | ~3300-3500 | Broad |
| C-H stretch (sp²) | ~3020-3080 | Medium | |
| C-H stretch (sp³) | ~2850-2960 | Strong | |
| C=C stretch | ~1640-1660 | Weak to Medium | |
| C-O stretch | ~1000-1100 | Strong | |
| Poly(endo-5-Norbornene-2-methanol) | O-H stretch | ~3300-3500 | Broad |
| C-H stretch (sp²) | ~3020-3080 | Medium | |
| C-H stretch (sp³) | ~2850-2960 | Strong | |
| C=C stretch | ~1640-1660 | Weak to Medium | |
| C-O stretch | ~1000-1100 | Strong |
Note: The FT-IR spectra of both polymers are expected to be very similar, as they contain the same functional groups. Minor differences in peak shape and position in the fingerprint region may exist but are not well-documented in comparative studies.
Experimental Protocols
The synthesis of polymers from 5-norbornene-2-methanol is typically achieved through Ring-Opening Metathesis Polymerization (ROMP) using ruthenium-based catalysts such as Grubbs' catalysts.
Synthesis of exo-5-Norbornene-2-methanol Polymer via ROMP
A general procedure for the ROMP of the exo isomer is as follows:
-
Monomer Preparation: The exo isomer of 5-norbornene-2-methanol is dissolved in a dry, degassed solvent such as dichloromethane (DCM) or toluene in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: A solution of a second-generation Grubbs' catalyst in the same solvent is added to the monomer solution via syringe. The monomer-to-catalyst ratio is typically between 100:1 and 500:1, depending on the desired molecular weight.
-
Polymerization: The reaction mixture is stirred at room temperature for a specified period, typically ranging from 30 minutes to a few hours. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic proton signals and the appearance of the polymer's olefinic proton signals.
-
Termination and Precipitation: The polymerization is terminated by adding a small amount of a vinyl ether, such as ethyl vinyl ether. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Synthesis of endo-5-Norbornene-2-methanol Polymer via ROMP
The synthesis of the polymer from the endo isomer follows a similar procedure to that of the exo isomer. However, due to the lower reactivity of the endo isomer, longer reaction times or slightly higher catalyst loadings may be necessary to achieve high conversion. It is also important to use a highly purified endo monomer to avoid inhibition of the catalyst.
Visualizing the Process and Analysis
To better understand the experimental workflow and the relationship between the monomer isomers and the resulting polymers, the following diagrams are provided.
Caption: Polymerization workflow from monomer isomers to polymers.
Caption: Workflow for spectroscopic analysis and comparison.
References
A Comparative Analysis of Bicyclo[2.2.1]hept-5-en-2-ylmethanol and Other Functional Norbornenes in Polymerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymerization Performance with Supporting Experimental Data
The functionalization of polynorbornenes is a critical area of research for the development of advanced materials with tailored properties for applications ranging from drug delivery to high-performance plastics. The choice of functional monomer is paramount in dictating the polymerization behavior and the final properties of the polymer. This guide provides a comparative study of Bicyclo[2.2.1]hept-5-en-2-ylmethanol, a hydroxyl-functionalized norbornene, with other norbornene derivatives bearing various functional groups. We will explore their performance in two primary polymerization methods: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization, supported by experimental data from peer-reviewed literature.
Performance Comparison in Polymerization
The polymerization of norbornene-type monomers is significantly influenced by the nature of the pendant functional group. This group can affect catalyst activity, monomer reactivity, and the properties of the resulting polymer, such as molecular weight, polydispersity, and thermal stability.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of cyclic olefins, known for its tolerance to a wide range of functional groups, particularly with the advent of ruthenium-based Grubbs catalysts.
dot
Caption: General experimental workflow for Ring-Opening Metathesis Polymerization (ROMP).
The presence of hydroxyl groups, as in this compound, can influence the polymerization by coordinating to the metal center of the catalyst. This interaction can sometimes lead to catalyst inhibition or a change in the polymerization kinetics compared to monomers with less coordinating groups like esters.
Table 1: Comparative Data for ROMP of Functionalized Norbornenes
| Monomer | Functional Group | Catalyst (M/C ratio) | Polymerization Conditions | Mₙ (kDa) | PDI (Mₙ/Mₙ) | T₉ (°C) | Reference |
| This compound | -CH₂OH | Grubbs' 2nd Gen (G2) | Not specified | - | - | 45 | [1] |
| 5-Norbornene-2-carboxylic acid methyl ester | -COOCH₃ | Grubbs' 3rd Gen (G3) (100:1) | CH₂Cl₂, -15°C, 1h | 28.5 | 1.12 | - | [2] |
| N-(p-tolyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | Imide | Grubbs' 2nd Gen (G2) (100:1) | CH₂Cl₂, rt, 2h | 35.1 | 1.15 | 142 | [2] |
| 5-Norbornene-2-yl acetate | -OCOCH₃ | Grubbs' 2nd Gen (G2) | Not specified | - | - | - | |
| Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | -CN | Grubbs' 1st Gen (G1) | CH₂Cl₂, rt | - | - | - |
Note: A direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is from various sources and serves as a representative guide.
Vinyl-Addition Polymerization
Vinyl-addition polymerization of norbornenes, typically catalyzed by late transition metal complexes (e.g., Pd, Ni), produces saturated polymers with the bicyclic structure intact in the backbone. This leads to polymers with high thermal stability and chemical resistance.[3]
dot
Caption: Logical flow of the vinyl-addition polymerization process.
The reactivity of functionalized norbornenes in vinyl-addition polymerization is highly sensitive to the steric bulk and electronic nature of the substituent. Generally, monomers with bulkier substituents or those containing coordinating groups may exhibit lower polymerization activity.
Table 2: Comparative Data for Vinyl-Addition Polymerization of Functionalized Norbornenes
| Monomer | Functional Group | Catalyst System | Mₙ (kDa) | PDI (Mₙ/Mₙ) | T₉ (°C) | Tₔ (°C) | Reference |
| This compound | -CH₂OH | (t-Bu₃P)PdMeCl / Li[FABA] | - | - | - | - | Data not available |
| 5-n-Butylnorbornene | -C₄H₉ | (t-Bu₃P)PdMeCl / Li[FABA] | 21.1 | 1.10 | 340 | >400 | [4] |
| 5-(Perfluorobutyl)norbornene | -(CF₂)₃CF₃ | (t-Bu₃P)PdMeCl / Li[FABA] | Oligomers | - | - | >400 | [4] |
| 5-Bromomethylnorbornene | -CH₂Br | (IPr)Pd(acac)Cl / NaBArF₄ | 1400 | 1.8 | - | - | [3] |
| 5-(4-Bromobutyl)norbornene | -(CH₂)₄Br | (IPr)Pd(acac)Cl / NaBArF₄ | >1000 | 1.9 | - | - | [3] |
| 5-Norbornene-2-carboxylic acid methyl ester | -COOCH₃ | (t-Bu₃P)PdMeCl / NaBArF | 12 | 1.2 | - | - | [4] |
Experimental Protocols
General Procedure for Ring-Opening Metathesis Polymerization (ROMP)
This protocol is a generalized procedure based on the polymerization of functionalized norbornenes using Grubbs' catalysts.[2]
Materials:
-
Functionalized norbornene monomer
-
Grubbs' catalyst (e.g., 2nd or 3rd generation)
-
Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
The functionalized norbornene monomer is dissolved in anhydrous CH₂Cl₂ in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of the Grubbs' catalyst in anhydrous CH₂Cl₂ is prepared separately.
-
The catalyst solution is added to the stirred monomer solution. The monomer-to-catalyst ratio is typically between 50:1 and 1000:1, depending on the desired molecular weight.
-
The reaction mixture is stirred at room temperature or a specified temperature for a period ranging from a few minutes to several hours. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy.
-
Upon completion, the polymerization is terminated by the addition of a few drops of ethyl vinyl ether.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, typically methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The polymer is characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) for structural analysis, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.
General Procedure for Vinyl-Addition Polymerization
This protocol is a generalized procedure for the vinyl-addition polymerization of functionalized norbornenes using a palladium-based catalyst system.[3][4]
Materials:
-
Functionalized norbornene monomer
-
Palladium catalyst precursor (e.g., (t-Bu₃P)PdMeCl, (IPr)Pd(acac)Cl)
-
Co-catalyst/activator (e.g., Li[B(C₆F₅)₄]·(OEt₂)₂.₅ (Li[FABA]), NaBArF₄)
-
Anhydrous solvent (e.g., chlorobenzene, toluene)
-
Methanol (for precipitation)
-
Glovebox or Schlenk line
-
Magnetic stirrer
Procedure:
-
All manipulations are carried out under an inert atmosphere in a glovebox or using Schlenk techniques.
-
The palladium catalyst precursor and the co-catalyst are dissolved in the anhydrous solvent in a reaction vessel.
-
The functionalized norbornene monomer is added to the catalyst solution. The monomer-to-catalyst ratio is chosen based on the target molecular weight.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature to 80°C) for a predetermined time.
-
After the desired polymerization time, the reaction is quenched, for example, by exposure to air or addition of a small amount of methanol.
-
The polymer is isolated by precipitation into a large excess of methanol.
-
The polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.
-
Characterization of the polymer is performed using GPC, NMR, DSC, and TGA.
Conclusion
The polymerization of this compound and other functional norbornenes offers a versatile platform for the synthesis of polymers with a wide range of properties. In ROMP, the hydroxyl group of this compound can interact with the catalyst, potentially affecting the polymerization kinetics. In vinyl-addition polymerization, the steric and electronic effects of the functional group are critical in determining monomer reactivity and the properties of the resulting polymer.
The choice of polymerization method and catalyst system allows for the synthesis of functional polynorbornenes with controlled molecular weights, low polydispersities, and tailored thermal properties. The data and protocols presented in this guide provide a foundation for researchers to select appropriate monomers and polymerization strategies to achieve desired material characteristics for their specific applications. Further research focusing on direct comparative studies under identical conditions will be invaluable for a more precise understanding of the structure-property relationships in this important class of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 3. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation of the structure of Bicyclo[2.2.1]hept-5-en-2-ylmethanol derivatives by 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of bicyclo[2.2.1]hept-5-en-2-ylmethanol and its derivatives is a critical step in synthesis and characterization. The rigid, strained bicyclic system of these compounds often leads to complex and overlapping signals in one-dimensional (1D) NMR spectra, making definitive assignments challenging. This guide provides a comparative overview of how two-dimensional (2D) NMR techniques, specifically COSY, HSQC, and HMBC, can be employed for the complete and accurate structure validation of this class of molecules.
The bicyclo[2.2.1]heptane skeleton is a key structural motif in numerous natural products and pharmaceutical agents.[1] Its unique three-dimensional structure imparts specific biological activities, but also complicates spectral analysis. Advanced 2D NMR experiments are indispensable for overcoming these challenges by revealing through-bond and through-space correlations between nuclei.
Comparative Analysis of NMR Data
The structural elucidation of this compound derivatives relies on the careful analysis of proton (¹H) and carbon (¹³C) chemical shifts, as well as their correlations. Below is a summary of typical NMR data for a representative parent compound and a derivative, illustrating the utility of 2D NMR in assigning complex spin systems.
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Key 2D NMR Correlations |
| 1 | 42.5 | 2.47 | dd | COSY: H4, H6; HMBC: C2, C6, C7 |
| 2 | 132.3 | 5.88-6.03 | m | COSY: H3; HMBC: C1, C3, C4, C8 |
| 3 | 137.5 | 6.10 | d | COSY: H2; HMBC: C1, C2, C4, C5 |
| 4 | 43.8 | 2.63 | d | COSY: H1, H5; HMBC: C2, C3, C5, C6 |
| 5 | 49.5 | 1.34-1.50 | m | COSY: H4, H6; HMBC: C3, C4, C6, C7 |
| 6 | 30.5 | 1.34-1.50, 0.58 | m | COSY: H1, H5, H7; HMBC: C1, C2, C5, C7 |
| 7 | 45.2 | 1.79 | ddd | COSY: H6; HMBC: C1, C5, C6 |
| 8 (CH₂) | 65.8 | 3.13-3.23 | m | COSY: H2; HMBC: C2, C3 |
| 9 (OH) | - | ~1.7 (variable) | br s | - |
Note: Data is compiled and representative. Actual shifts can vary based on solvent and specific derivative.
Table 2: Comparison of ¹H NMR Data for a Mannich Base Derivative
The synthesis of derivatives, such as Mannich bases, introduces new functional groups that alter the chemical environment of the bicyclic core.[2] 2D NMR is crucial for confirming the site of derivatization and the overall structure.
| Proton | This compound (ppm) | N-((Bicyclo[2.2.1]hept-5-en-2-yl)methoxymethyl)dibutylamine (ppm) | Key HMBC Correlations for Derivative |
| H2/H3 (olefinic) | 5.88-6.10 | 5.94-6.10 | C4, C5 |
| H8 (CH₂O) | 3.13-3.23 | 3.94, 4.00 | C2, C10 (newly formed CH₂) |
| N(CH₂)₂ | - | 2.35-2.58 | C10, C11 |
The appearance of new signals for the aminomethoxy moiety and their correlation to the bicyclic framework in the HMBC spectrum provide unequivocal evidence of the successful derivatization.
Experimental Protocols
Detailed methodologies are essential for reproducible and high-quality 2D NMR data.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of particulate matter.
2D NMR Acquisition: All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Objective: To identify scalar coupled protons (typically 2-3 bonds).
-
Pulse Program: Standard cosygpprqf.
-
Parameters:
-
Spectral Width: 10-12 ppm in both dimensions.
-
Acquisition Time (t₂): ~0.25 s.
-
Number of Increments (t₁): 256-512.
-
Number of Scans: 2-4 per increment.
-
Relaxation Delay: 1.5-2.0 s.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify direct one-bond C-H correlations.
-
Pulse Program: Standard hsqcedetgpsisp2.3 (for multiplicity editing).
-
Parameters:
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 160-200 ppm.
-
¹H Acquisition Time (t₂): ~0.15 s.
-
Number of Increments (t₁): 128-256.
-
Number of Scans: 4-8 per increment.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range (typically 2-4 bonds) C-H correlations.
-
Pulse Program: Standard hmbcgplpndqf.
-
Parameters:
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
¹H Acquisition Time (t₂): ~0.2 s.
-
Number of Increments (t₁): 256-512.
-
Number of Scans: 8-16 per increment.
-
Long-Range Coupling Delay: Optimized for 8-10 Hz.
-
-
Data Processing:
-
Apply a sine-squared window function in both dimensions.
-
Zero-fill the data to at least double the number of acquired points in both dimensions to enhance resolution.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectra as required.
Structure Validation Workflow
The logical process for validating the structure of a this compound derivative using 2D NMR is outlined below. This workflow ensures a systematic approach from initial data acquisition to the final, confirmed molecular structure.
This systematic workflow begins with the acquisition of a full suite of NMR experiments. The COSY spectrum is first used to trace out the proton-proton coupling networks, defining the different spin systems within the molecule. Next, the HSQC spectrum correlates each proton to its directly attached carbon, allowing for the assignment of carbon signals. Finally, the crucial HMBC spectrum provides the long-range connectivity information needed to piece the fragments together, such as connecting the methanol side chain to the bicyclic core and identifying the positions of substituents. This comprehensive analysis leads to a confidently proposed and validated final structure.
References
Quantifying Endo/Exo Isomer Ratios of 5-Norbornene-2-methanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with 5-Norbornene-2-methanol, accurate determination of the endo/exo isomer ratio is critical for understanding reaction mechanisms, ensuring product purity, and meeting regulatory requirements. This guide provides a comparative overview of analytical methodologies for quantifying this isomer ratio, with a focus on High-Performance Liquid Chromatography (HPLC) and its alternatives.
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| HPLC (with Derivatization) | Chromatographic separation of derivatized isomers on a stationary phase. | High resolution and sensitivity. Amenable to automation for high-throughput analysis. | Requires a derivatization step to introduce a UV-active moiety, adding complexity and potential for side reactions. | Resolution: Baseline separation of derivatized endo and exo isomers. Sensitivity: Low µg/mL to ng/mL range, depending on the derivatizing agent. Accuracy: High, especially when calibrated with pure standards. |
| Gas Chromatography (GC) | Separation of volatile isomers in a gaseous mobile phase based on their interaction with a stationary phase. | High resolution for volatile compounds. Does not typically require derivatization if the analyte is sufficiently volatile and thermally stable. | Requires the analyte to be volatile and thermally stable. Potential for isomerization at high temperatures. | Resolution: Excellent baseline separation is often achievable. Sensitivity: High, often in the low ppm to ppb range with appropriate detectors (e.g., FID, MS). Accuracy: High, with proper calibration. |
| ¹H-NMR Spectroscopy | Differentiation of isomers based on the distinct chemical shifts of their protons in a magnetic field. | Non-destructive and provides structural information. Can be a primary method for quantification without the need for calibration with isomer standards (qNMR). | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer for good resolution of key signals. | Resolution: Sufficient to distinguish characteristic signals of endo and exo isomers. Sensitivity: Generally in the mg to high µg range. Accuracy: High, as signal integration is directly proportional to the molar ratio. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This proposed method is adapted from a validated procedure for the analogous methyl 5-norbornene-2-carboxylate and incorporates a derivatization step to enable UV detection.[2][3][4]
1. Derivatization Protocol:
-
Objective: To introduce a UV-absorbing chromophore, such as a benzoyl group, onto the hydroxyl moiety of 5-Norbornene-2-methanol.
-
Reagents: 5-Norbornene-2-methanol isomer mixture, benzoyl chloride, pyridine (or another suitable base), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve a known quantity of the 5-Norbornene-2-methanol isomer mixture in the solvent.
-
Add an excess of pyridine followed by a molar excess of benzoyl chloride.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitor by TLC).
-
Quench the reaction with a small amount of water or a dilute acid solution.
-
Extract the derivatized product with a suitable organic solvent.
-
Wash the organic layer to remove excess reagents.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent.
-
Reconstitute the dried residue in the HPLC mobile phase for analysis.
-
2. HPLC Conditions (Adapted from Kanao et al.):
-
Column: C18 reverse-phase column (e.g., PEGASIL ODS-2352, 4.6 mm i.d., 18 cm)[2][3][4]
-
Mobile Phase: Acetonitrile/Water or Methanol/Water gradient. A starting point could be a 60:40 Methanol:Water mixture, adjusted as needed for optimal separation of the derivatized isomers.[2][3][4]
-
Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 230 nm for benzoyl esters).
-
Injection Volume: 10-20 µL
-
Quantification: The ratio of the endo and exo isomers is determined from the integrated peak areas of the corresponding derivatized products. Calibration with purified and derivatized endo and exo standards is recommended for highest accuracy.
Gas Chromatography (GC)
1. GC Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of the isomers. The exact program will need to be optimized.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). FID is suitable for quantification, while MS provides structural confirmation.
-
Sample Preparation: Dilute the 5-Norbornene-2-methanol isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Quantification: Determine the endo/exo ratio from the relative peak areas. For FID, the response factors for the two isomers are expected to be very similar, so direct area percent may be a good approximation. For the highest accuracy, calibration with standards is recommended.
¹H-NMR Spectroscopy
1. NMR Analysis Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve an accurately weighed amount of the isomer mixture in the deuterated solvent.
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Data Processing and Quantification:
-
Identify characteristic, well-resolved signals for the endo and exo isomers. These are often the protons on the carbon bearing the CH₂OH group or the olefinic protons.
-
Integrate the identified signals for both isomers.
-
The molar ratio of the isomers is directly proportional to the ratio of the integrated signal areas.
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.
Caption: HPLC experimental workflow for the quantification of 5-Norbornene-2-methanol isomers.
Caption: Logical relationship for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
A Comparative Guide to the Cross-Reactivity of Bicyclo[2.2.1]hept-5-en-2-ylmethanol in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity and performance of Bicyclo[2.2.1]hept-5-en-2-ylmethanol in various multicomponent reactions (MCRs). The unique strained bicyclic framework of this norbornene derivative offers distinct stereochemical advantages in the synthesis of complex molecular architectures, making it a molecule of significant interest in medicinal chemistry and drug development for the creation of novel peptidomimetics and other biologically active compounds.
This document presents a comparative overview of its performance in Mannich, Ugi, and Passerini reactions, supported by experimental data from peer-reviewed literature. We will delve into reaction yields, diastereoselectivity, and detailed experimental protocols to provide a clear and objective comparison against other commonly used alcohols.
Mannich Reaction: Synthesis of Aminomethoxy Derivatives
This compound has been successfully employed in the one-pot, three-component Mannich reaction with formaldehyde and various secondary amines to synthesize a range of aminomethoxy derivatives of norbornene.[1][2] This reaction demonstrates the utility of this bicyclic alcohol in generating functionalized molecules with potential applications as biologically active substances.[1]
Performance Data
The reaction of this compound with formaldehyde and a selection of secondary amines has been reported to proceed with moderate to good yields, as summarized in the table below.[1][2]
| Secondary Amine | Product | Yield (%) |
| Diethylamine | N,N-diethyl-1-(bicyclo[2.2.1]hept-5-en-2-yl)methanamine | 65 |
| Dipropylamine | N,N-dipropyl-1-(bicyclo[2.2.1]hept-5-en-2-yl)methanamine | 68 |
| Dibutylamine | N,N-dibutyl-1-(bicyclo[2.2.1]hept-5-en-2-yl)methanamine | 71 |
| Dipentylamine | N,N-dipentyl-1-(bicyclo[2.2.1]hept-5-en-2-yl)methanamine | 62 |
| Dihexylamine | N,N-dihexyl-1-(bicyclo[2.2.1]hept-5-en-2-yl)methanamine | 55 |
| Piperidine | 1-((bicyclo[2.2.1]hept-5-en-2-yl)methyl)piperidine | 60 |
| Morpholine | 4-((bicyclo[2.2.1]hept-5-en-2-yl)methyl)morpholine | 43 |
| Azepane | 1-((bicyclo[2.2.1]hept-5-en-2-yl)methyl)azepane | 58 |
Experimental Protocol
Synthesis of Aminomethoxy Derivatives of this compound [1][2]
A solution of this compound (0.1 mol) in 20 mL of benzene is added dropwise to a dispersion of paraformaldehyde (0.2 mol) in 20 mL of benzene with stirring. Subsequently, a solution of the secondary amine (0.1 mol) in 20 mL of benzene is added dropwise. The resulting mixture is stirred for 4–5 hours at 78–80°C. After cooling, the mixture is treated with a 10% ammonia solution, washed with distilled water until neutral, and dried with MgSO₄. After removal of benzene, the residue is distilled under vacuum to yield the pure product.
Ugi and Passerini Reactions: A Comparative Outlook
Direct experimental data on the performance of this compound in Ugi and Passerini reactions is limited in the currently available literature. However, by examining studies on structurally related bicyclic systems, such as oxabicycloheptene and azabicycloheptane derivatives, we can infer its potential cross-reactivity and performance characteristics.[3][4] These reactions are pivotal in the synthesis of peptidomimetics and other complex molecules for drug discovery.[5]
Comparative Performance with Other Alcohols
To provide a useful comparison, the following tables summarize typical yields for Ugi and Passerini reactions with common aliphatic and other cyclic alcohols. This data serves as a baseline for evaluating the potential efficacy of this compound.
Table: Comparison of Alcohol Performance in the Ugi Reaction
| Alcohol Component | Other Reactants | Solvent | Yield (%) | Reference |
| Methanol | Benzaldehyde, Allylamine, Cyclohexyl isocyanide, 3-Nitropropionic acid | Methanol | 75 | [5] |
| Not explicitly the alcohol reactant, but used as solvent | Various aldehydes, amines, isocyanides, and carboxylic acids | Methanol | Generally high | [1] |
| Water (as solvent) | Di-exo-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, various aldehydes and isocyanides | Water | Similar to Methanol | [3] |
Table: Comparison of Alcohol Performance in the Passerini Reaction
| Alcohol Component (or Carboxylic Acid) | Other Reactants | Solvent | Diastereomeric Ratio | Yield (%) | Reference |
| Acetic Acid | Various aldehydes and isocyanides | Dichloromethane | N/A | 33-95 | [6] |
| Hexafluoroisopropanol (as acid component) | Various aldehydes and isocyanides | Chloroform | N/A | Moderate to excellent | [7] |
| Chiral Azetidine-2-carboxyaldehyde | Various carboxylic acids and isocyanides | Dichloromethane | up to 76:24 (with ZnBr₂) | Good | [7] |
General Experimental Protocols
The following are generalized procedures for the Ugi and Passerini reactions, which can be adapted for use with this compound as the alcohol or a component of the carboxylic acid derivative.
General Protocol for the Ugi Four-Component Reaction
To a solution of the aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, 0.5 M), the amine (1.0 eq.) is added. The mixture is stirred at room temperature for a period to facilitate imine formation. Subsequently, the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) are added to the reaction mixture. The reaction is stirred at room temperature for 24-48 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
General Protocol for the Passerini Three-Component Reaction
In a reaction vessel, the carbonyl compound (1.0 eq.), carboxylic acid (1.0-1.2 eq.), and isocyanide (1.0-1.2 eq.) are combined in an aprotic solvent (e.g., dichloromethane, 0.5 M). The reaction mixture is stirred at room temperature for 24-72 hours and monitored by TLC. Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography.
Conclusion
This compound demonstrates valuable reactivity in multicomponent reactions, as evidenced by its successful application in the Mannich reaction to produce aminomethoxy derivatives with good yields. While direct comparative data in Ugi and Passerini reactions is not yet widely available, the performance of structurally similar bicyclic compounds suggests that it holds significant promise as a versatile building block in the stereoselective synthesis of complex organic molecules. Its rigid, chiral scaffold is expected to impart a high degree of stereocontrol in these reactions, a critical aspect in the development of new therapeutic agents. Further research into the application of this compound in a broader range of MCRs is warranted to fully explore its synthetic potential. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel intramolecular Ugi reaction with 7-azabicyclo[2.2.1]heptane derivatives followed by post-condensation acylations: a new entry to azanorbornyl peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Passerini Reactions on Biocatalytically Derived Chiral Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of Bicyclo[2.2.1]hept-5-en-2-ylmethanol (CAS No. 95-12-5), a common building block in organic synthesis. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. For larger spills, chemical-resistant apron or suit is recommended. |
| Respiratory Protection | Use in a well-ventilated area. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed disposal company.[3] Never dispose of this chemical down the drain or in regular waste streams.
1. Waste Collection:
- Designate a specific, clearly labeled, and sealed container for liquid waste of this compound.
- Do not mix with other waste materials to avoid unforeseen chemical reactions.[3]
- Keep the waste container closed when not in use and store in a cool, dry, and well-ventilated area away from sources of ignition.[3]
2. Handling Small Spills:
- In the event of a small spill, ensure the area is well-ventilated.
- Remove all sources of ignition.[3]
- Contain the spill using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3]
- Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[3][4]
- Clean the spill area with soap and water.
3. Disposal of Contaminated Materials:
- Any materials contaminated with this compound, such as absorbent materials, gloves, and empty containers, should be treated as hazardous waste.
- Dispose of contaminated packaging and other materials as unused product.[3]
- Place these materials in the designated, labeled waste container.
4. Arranging for Professional Disposal:
- Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste container.
- Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
- Follow all local, national, and international regulations regarding the transportation and disposal of hazardous chemical waste.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of Bicyclo[2.2.1]hept-5-en-2-ylmethanol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Bicyclo[2.2.1]hept-5-en-2-ylmethanol, offering a clear, step-by-step approach to its operational use and disposal, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling & Transfer | Chemical safety goggles or a face shield.[1][2] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | Not typically required if handled in a well-ventilated area or chemical fume hood. | Laboratory coat. |
| Spill Cleanup | Chemical safety goggles and a face shield.[1] | Heavy-duty chemical-resistant gloves (e.g., Nitrile, Neoprene). | Air-purifying respirator with organic vapor cartridges. | Chemical-resistant apron or suit. |
| Heating or Generating Aerosols | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Air-purifying respirator with organic vapor cartridges. | Laboratory coat. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe and efficient workflow.
Pre-Handling Preparations
-
Information Review: Before commencing any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above.
Handling and Experimental Procedures
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.
-
Transfer: Use appropriate tools (e.g., pipettes, spatulas) for transferring the chemical to minimize the risk of spills. Avoid direct contact with skin and eyes.
-
Heating: If heating is required, use a well-controlled heating source such as a heating mantle or water bath. Avoid open flames.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Provide them with the SDS for this compound.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.
-
Disposal Regulations: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


